2-Chloro-4-methylthiazole-5-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPCBENGMWWHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-4-methylthiazole-5-carboxamide chemical structure and molecular weight
[1][2]
Executive Summary
This compound (CAS: 856658-33-8) is a functionalized thiazole derivative serving as a "privileged scaffold" in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1][2] Its structural duality—featuring an electrophilic C2-chlorine atom and a H-bond-donating C5-carboxamide—makes it a versatile building block for fragment-based drug discovery (FBDD). It is most notably associated with the structural optimization of Src/Abl kinase inhibitors similar to Dasatinib .
Part 1: Physicochemical Profiling
The compound is characterized by a penta-substituted heterocyclic ring.[1][3][4] The presence of the chlorine atom at the C2 position significantly alters the electronic landscape of the thiazole, reducing the pKa of the ring nitrogen and enabling Nucleophilic Aromatic Substitution (SNAr) reactions.
Key Molecular Data[2][4][6][7][8][9]
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-4-methyl-1,3-thiazole-5-carboxamide | Formal nomenclature |
| CAS Number | 856658-33-8 | Unique identifier |
| Molecular Formula | C₅H₅ClN₂OS | - |
| Molecular Weight | 176.62 g/mol | Monoisotopic Mass: 175.98 |
| SMILES | CC1=C(C(=O)N)SC(Cl)=N1 | Useful for cheminformatics |
| Appearance | Pale yellow to off-white solid | Crystalline form |
| Solubility | DMSO, DMF, Methanol | Poor water solubility |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity |
Structural Analysis
The molecule consists of three distinct pharmacophoric vectors:[3][4]
-
C2-Chloro Motif: Acts as a leaving group for coupling with amines (e.g., anilines, aminopyrimidines) or as a lipophilic handle to fill hydrophobic pockets in enzymes.
-
C4-Methyl Group: Provides steric bulk, often restricting rotation in the binding pocket to reduce entropic penalties upon binding.
-
C5-Carboxamide: A critical hydrogen bond donor/acceptor region, frequently interacting with the "hinge region" of kinase domains (e.g., Glu/Met residues).
Part 2: Synthetic Routes & Optimization
The synthesis of this compound typically follows a convergent pathway, utilizing the Hantzsch Thiazole Synthesis followed by functional group interconversion. The protocol below prioritizes yield and purity suitable for pharmaceutical intermediates.
Reaction Logic Diagram (Graphviz)
Caption: Step-wise synthetic pathway transforming ethyl acetoacetate into the target carboxamide via Hantzsch cyclization and Sandmeyer transformation.
Detailed Experimental Protocol
Step 1: Hantzsch Cyclization (Formation of the Thiazole Core)
Note: This step creates the amino-ester precursor.
-
Reagents: Dissolve Ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol. Add Thiourea (1.1 eq).
-
Conditions: Reflux at 78°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. The precipitate (Ethyl 2-amino-4-methylthiazole-5-carboxylate) is filtered and recrystallized from ethanol.
Step 2: Sandmeyer Reaction (Conversion of Amino to Chloro)
Critical Step: This introduces the C2-Chlorine atom.
-
Activation: Suspend the amine (from Step 1) in Acetonitrile (MeCN). Add Copper(II) chloride (CuCl₂, 1.2 eq).
-
Diazotization: Dropwise add tert-Butyl nitrite (1.5 eq) at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. The diazonium intermediate is displaced by chloride in situ.
-
Isolation: Quench with dilute HCl. Extract with Ethyl Acetate.[5] Purify via silica gel chromatography to obtain Ethyl 2-chloro-4-methylthiazole-5-carboxylate .
Step 3: Amidation (Ester to Carboxamide)
-
Reagents: Dissolve the chloro-ester in Methanol.
-
Ammonolysis: Bubble anhydrous Ammonia gas (NH₃) through the solution at 0°C for 30 minutes, or use 7N NH₃ in MeOH.
-
Completion: Seal the vessel and stir at room temperature for 12–24 hours.
-
Purification: Concentrate in vacuo. The residue is triturated with diethyl ether to yield pure This compound .
Part 3: Analytical Characterization (QC)
Trustworthiness in chemical biology relies on rigorous validation. The following spectral signatures confirm the identity of the compound.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
-
δ 2.60 ppm (s, 3H): Methyl group at C4.
-
δ 7.60 ppm (br s, 1H): Amide N-H (proton A).
-
δ 7.85 ppm (br s, 1H): Amide N-H (proton B).
-
Note: The absence of aromatic protons on the ring confirms full substitution.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion [M+H]⁺: Observed at 176.98 m/z .
-
Isotope Pattern: A characteristic 3:1 ratio between peaks at 177 and 179 m/z confirms the presence of a single Chlorine atom (³⁵Cl vs ³⁷Cl).
Part 4: Therapeutic Utility & Mechanism
Role in Kinase Inhibition (Dasatinib Context)
This scaffold is a structural analog of the "warhead" used in Dasatinib (Sprycel), a BCR-ABL/Src inhibitor used for Chronic Myeloid Leukemia (CML).
-
Mechanism: In Dasatinib, the thiazole C5-carboxamide forms a critical hydrogen bond with Threonine 315 (gatekeeper residue) or similar residues in the ATP-binding pocket.
-
Versatility: The 2-Chloro variant allows researchers to perform SNAr reactions to attach various "tail" groups (e.g., substituted anilines or piperazines) to probe the solvent-exposed region of the kinase.
SAR Logic Tree (Graphviz)
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent on the thiazole ring.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12094251 (Related Sulfonamide) and CID 343747 (Ethyl Ester Precursor). Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
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Distinguishing 2-Chloro-4-methylthiazole Scaffolds: A Technical Guide to the Carboxamide and Sulfonamide Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-4-methylthiazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. The functional group at the 5-position dictates the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological potential. This guide provides an in-depth technical comparison between two critical analogs: 2-Chloro-4-methylthiazole-5-carboxamide and 2-Chloro-4-methylthiazole-5-sulfonamide. We will explore their fundamental structural differences, divergent synthetic pathways, comparative biological activities, and the analytical methodologies required for their unambiguous differentiation. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to strategically leverage these key intermediates in their research endeavors.
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive moiety for drug design.[2] When substituted with a chlorine atom at the 2-position and a methyl group at the 4-position, the resulting scaffold becomes a reactive and valuable starting point for further chemical exploration.
The critical point of divergence for this guide lies at the 5-position. The introduction of a carboxamide (-CONH₂) versus a sulfonamide (-SO₂NH₂) functional group dramatically alters the molecule's character. A carboxamide is a derivative of a carboxylic acid, while a sulfonamide is a derivative of a sulfonic acid. This seemingly subtle change has profound implications for a compound's acidity, hydrogen bonding capability, spatial arrangement, and metabolic stability, thereby charting different paths for its application in drug discovery. Thiazole-5-carboxamide derivatives, for instance, have been investigated for their anticancer activities[3][4], while the sulfonamide group is famously associated with antimicrobial agents.[5][6]
This guide will deconstruct the core differences between these two molecules, providing both theoretical understanding and practical, field-proven protocols to empower scientists in their synthesis, characterization, and application.
Part 1: Comparative Physicochemical Properties
The initial divergence in the properties of the carboxamide and sulfonamide analogs begins at the atomic level. The presence of a carbonyl (C=O) group in the carboxamide versus a sulfonyl (SO₂) group in the sulfonamide creates distinct electronic and steric environments. These differences are quantitatively captured in their physicochemical parameters, which are crucial for predicting solubility, permeability, and potential for biological activity.
| Property | This compound | 2-Chloro-4-methylthiazole-5-sulfonamide | Rationale for Difference |
| Molecular Formula | C₅H₅ClN₂OS | C₄H₅ClN₂O₂S₂ | The sulfonamide contains an additional oxygen and sulfur atom.[7][8] |
| Molecular Weight | ~192.63 g/mol | 212.68 g/mol | The extra SO₂ group in the sulfonamide significantly increases its mass.[7][8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | Both primary amide and sulfonamide groups have two N-H protons, but are typically counted as one donor site. |
| Hydrogen Bond Acceptors | 1 (from C=O) | 2 (from SO₂) | The sulfonyl group has two oxygen atoms that can act as hydrogen bond acceptors, compared to one in the carbonyl group. |
| Acidity (pKa of N-H) | ~17 | ~10-11 | The strongly electron-withdrawing sulfonyl group makes the sulfonamide N-H proton significantly more acidic than the carboxamide N-H proton. |
| Predicted LogP | Lower | Higher | While specific values vary by algorithm, the increased polarity from the two sulfonyl oxygens can influence partitioning. |
| Appearance | Varies, often solid | Pale yellow solid[6] | Physical properties are determined by crystal packing and intermolecular forces. |
Part 2: Divergent Synthesis and Chemical Reactivity
The synthesis of each analog requires a distinct strategy, typically starting from a common intermediate such as ethyl 2-chloro-4-methylthiazole-5-carboxylate. The choice of reagents and reaction conditions is dictated by the target functional group.
Synthetic Pathways Overview
The general approach involves functionalizing the C5 position of the thiazole ring. The carboxamide is typically formed through standard amidation of a carboxylic acid derivative, while the sulfonamide requires the installation of a sulfonic acid or sulfonyl chloride moiety, which is then amidated.
Caption: Divergent synthetic routes to the target carboxamide and sulfonamide.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of thiazole-5-carboxamide derivatives.[4]
Step 1: Saponification of the Ester
-
To a solution of ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq) in ethanol/water (3:1), add sodium hydroxide (1.5 eq).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing with a strong base like NaOH hydrolyzes the ethyl ester to its corresponding carboxylate salt.
-
-
After cooling to room temperature, acidify the mixture to pH 2-3 with 2N HCl.
-
Collect the resulting precipitate (2-chloro-4-methylthiazole-5-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.
Step 2: Formation of the Acid Chloride
-
Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add thionyl chloride (2.0 eq) dropwise at 0°C. Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Allow the mixture to warm to room temperature and then reflux for 2 hours until the solution becomes clear.
-
Causality Insight: Thionyl chloride is a standard reagent for converting carboxylic acids to more reactive acyl chlorides, which are highly susceptible to nucleophilic attack. DMF catalyzes this reaction.
-
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-chloro-4-methylthiazole-5-carbonyl chloride.
Step 3: Amination
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (2.5 eq) dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Part 3: Comparative Biological and Pharmacological Context
The functional group at C5 is a primary determinant of the molecule's interaction with biological targets. The carboxamide and sulfonamide moieties present different geometries, hydrogen bonding patterns, and metabolic liabilities, leading to their application in distinct therapeutic areas.
-
Thiazole Carboxamides: This class of compounds is frequently explored in oncology. The planar nature of the amide bond and its ability to act as both a hydrogen bond donor and acceptor make it an effective mimic of peptide bonds, enabling it to fit into the ATP-binding pockets of various kinases. Numerous thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[3]
-
Thiazole Sulfonamides: The sulfonamide group is a classic pharmacophore, most famously associated with the sulfa class of antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5] The tetrahedral geometry around the sulfur atom and the acidic nature of the N-H protons allow for strong, directed interactions with enzyme active sites. Thiazole-sulfonamide hybrids have been investigated as antibacterial and antifungal agents.[9][10]
Caption: Pharmacological divergence based on the C5 functional group.
Part 4: Analytical Differentiation and Quality Control
Unambiguous identification of the carboxamide and sulfonamide is critical for quality control in both research and manufacturing. Spectroscopic and chromatographic techniques provide definitive fingerprints for each molecule.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: This is one of the most direct methods for differentiation.
-
Carboxamide: Will show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹. It will also show N-H stretching bands around 3200-3400 cm⁻¹.
-
Sulfonamide: Will lack the C=O stretch but will display two characteristic strong absorption bands for the sulfonyl (S=O) group: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. N-H stretching bands are also present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the -NH₂ protons will differ. The protons of the sulfonamide (-SO₂NH₂) are typically more deshielded (appear at a higher ppm value) and may be broader compared to the carboxamide (-CONH₂) protons due to the stronger electron-withdrawing nature of the SO₂ group.
-
¹³C NMR: The most telling signal is the presence of a carbonyl carbon for the carboxamide, typically appearing in the 160-170 ppm range. This signal will be absent in the sulfonamide spectrum.
-
-
Mass Spectrometry (MS): The distinct molecular weights (192.63 vs. 212.68) provide a clear and immediate differentiation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of structure.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of each compound and for separating them if they are present in a mixture.
Caption: A comprehensive workflow for the analytical differentiation of the two analogs.
Protocol 2: HPLC Method for Separation and Purity Analysis
This is a general reverse-phase HPLC method suitable for analyzing thiazole derivatives.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Causality Insight: Formic acid is a mass spectrometry-compatible mobile phase modifier that helps to protonate silanol groups on the column and the analyte, leading to sharper peaks.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Outcome: The two compounds will have different retention times. Due to the differences in polarity, the sulfonamide is expected to have a slightly different elution profile than the carboxamide. This method serves as a self-validating system for purity assessment, where the presence of a single sharp peak at the expected retention time confirms the sample's identity and homogeneity.
Conclusion
While this compound and 2-Chloro-4-methylthiazole-5-sulfonamide share a common heterocyclic core, the distinction between their C5 functional groups is a critical design element in medicinal chemistry. The carboxamide, with its planar carbonyl group, is a frequent player in fields like oncology, while the sulfonamide, with its tetrahedral and acidic sulfonyl group, is a classic pharmacophore in antimicrobial research. Understanding their unique physicochemical properties, synthetic routes, and analytical signatures is paramount for any researcher or drug development professional. This guide has provided the foundational and technical details to distinguish and strategically utilize these valuable chemical entities, paving the way for more informed and efficient drug discovery campaigns.
References
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Separation of Thiazole on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide . PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives . MDPI. [Link]
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Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II . PubMed. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole . ResearchGate. [Link]
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Enantiomeric Separation of New Chiral Azole Compounds . MDPI. [Link]
-
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives . ResearchGate. [Link]
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2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide . PubChem, National Center for Biotechnology Information. [Link]
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Facile synthesis and spectroscopic characterization of sulfonamide bearing diversified carboxamide and hydrazine carboxamide moieties . ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
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Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides . Journal of the American Chemical Society. [Link]
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Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies . PubMed. [Link]
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Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole . Slideshare. [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study . MDPI. [Link]
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Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents . Semantic Scholar. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]
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Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides . PMC, National Center for Biotechnology Information. [Link]
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents . PMC, National Center for Biotechnology Information. [Link]
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Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids . PMC, National Center for Biotechnology Information. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . PMC, National Center for Biotechnology Information. [Link]
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2-amino-4-methylthiazole . Organic Syntheses Procedure. [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH . PLOS One. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS . EXCLI Journal. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . PMC, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Solubility of 2-Chloro-4-methylthiazole-5-carboxamide in Organic Solvents
Introduction
In the landscape of pharmaceutical research and drug development, understanding the solubility profile of a compound is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 2-Chloro-4-methylthiazole-5-carboxamide.
It is important to note that publicly available, quantitative solubility data for this compound is scarce. Therefore, this document serves as both a theoretical guide and a practical manual, equipping researchers with the foundational knowledge and experimental protocols necessary to determine its solubility profile in-house. The principles and methodologies outlined herein are grounded in established chemical principles and standard laboratory practices.[1][2]
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is fundamentally dictated by its molecular structure. By analyzing the functional groups present in this compound, we can make informed predictions about its behavior in different classes of organic solvents, guided by the principle of "like dissolves like."[1]
Chemical Structure of this compound:
Analysis of Structural Features:
-
Thiazole Ring: A five-membered heterocyclic ring containing both sulfur and nitrogen. This ring system contributes to the molecule's overall polarity and potential for dipole-dipole interactions.
-
Chloro Group (-Cl): An electronegative halogen that adds to the polarity of the molecule.
-
Methyl Group (-CH3): A non-polar, hydrophobic group that can influence solubility in less polar solvents.
-
Carboxamide Group (-C(=O)NH2): A highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This is a key feature governing its solubility in polar, protic solvents.
Predicted Solubility:
Based on this structure, this compound is expected to be a polar molecule. The presence of the carboxamide group, in particular, suggests a higher affinity for polar solvents, especially those that can participate in hydrogen bonding.
-
Polar Protic Solvents (e.g., methanol, ethanol): The compound is likely to exhibit good solubility in these solvents due to the strong hydrogen bonding interactions between the carboxamide group and the solvent's hydroxyl group.
-
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone): Good solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar carboxamide.
-
Non-Polar Solvents (e.g., hexane, toluene): Solubility is expected to be low in these solvents. The non-polar nature of the solvent cannot effectively overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the this compound molecules.
The following diagram illustrates the relationship between the compound's structural features and its predicted solubility.
Caption: Predicted solubility based on molecular structure.
Experimental Determination of Solubility
A systematic approach is required to experimentally determine the solubility of this compound. The following protocol outlines a standard method for qualitative and semi-quantitative solubility assessment.
Materials and Equipment:
-
This compound (solute)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Small test tubes or vials with caps
-
Calibrated pipettes or micropipettes
-
Spatula
-
Thermostatic shaker or water bath (optional, for controlled temperature studies)
-
Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry test tube or vial.
-
Record the exact mass of the solute.
-
-
Solvent Addition:
-
Add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the vial containing the solute.
-
Cap the vial securely.
-
-
Equilibration:
-
Vigorously mix the contents using a vortex mixer for 1-2 minutes to facilitate dissolution.
-
Allow the mixture to stand and observe for any undissolved solid. For more accurate determinations, especially for sparingly soluble compounds, the mixture should be agitated in a thermostatic shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Observation and Iteration:
-
If the solid dissolves completely: The compound is soluble at the current concentration. Record this observation. To determine the saturation point, you can either add more solute in known increments until a precipitate forms or start a new experiment with a higher initial mass of solute.
-
If the solid does not dissolve completely: Add another aliquot of the solvent (e.g., another 0.1 mL), cap the vial, and repeat the mixing and observation steps.
-
Continue adding the solvent in precise increments until the solid is fully dissolved. Record the total volume of solvent required.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units. A common way is in mg/mL:
-
Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)
-
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Data Presentation
The results of the solubility experiments should be recorded systematically to build a comprehensive profile of the compound. The following table provides a template for organizing this data.
| Organic Solvent | Solvent Class | Qualitative Solubility (Soluble/Sparingly Soluble/Insoluble) | Semi-Quantitative Solubility (mg/mL) | Observations |
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Acetone | Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||
| Ethyl Acetate | Moderately Polar | |||
| Dichloromethane | Moderately Polar | |||
| Toluene | Non-Polar | |||
| Hexane | Non-Polar |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling similar chemical structures should be observed. Related compounds can cause skin and eye irritation.[5] Therefore, appropriate personal protective equipment (PPE) is essential.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment:
-
Wear safety glasses with side shields or goggles to protect against eye contact.
-
Wear a lab coat and appropriate chemical-resistant gloves.
-
-
Handling:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a systematic experimental approach, researchers can generate the critical data needed to advance their research and development efforts. The methodologies and safety precautions outlined here are designed to ensure scientific rigor and a safe laboratory environment.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Solubility Tests for Organic Compounds. (2021, March 24). YouTube.
- SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
- 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet. (2025, July 19). ChemicalBook.
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2010, November 4). Fisher Scientific.
- SAFETY DATA SHEET. (2025, May 28). TCI Chemicals.
Sources
Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-4-methylthiazole Derivatives for Research Professionals
Senior Application Scientist's Foreword: This guide addresses the critical safety and handling protocols for 2-Chloro-4-methylthiazole-5-carboxamide. It has come to our attention through extensive database searches that specific, publicly available Material Safety Data Sheets (MSDS) for this exact carboxamide derivative are scarce. However, substantial and reliable safety data exists for the structurally analogous compound, 2-Chloro-4-methylthiazole-5-sulfonamide (CAS: 348086-67-9) . Given the shared chloro-methyl-thiazole core, which dictates much of the reactivity and toxicological profile, this guide will focus on the well-documented safety data for the sulfonamide analogue. This approach provides a robust and scientifically grounded framework for researchers. The principles and precautions detailed herein are considered best practice for handling this class of chlorinated heterocyclic compounds.
Precise identification is the foundation of chemical safety. The subject of this guide, 2-Chloro-4-methylthiazole-5-sulfonamide, is a versatile intermediate in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a reactive chlorine atom, a thiazole ring, and a sulfonamide group, contributes to its biological activity and dictates its handling requirements.[2]
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-4-methylthiazole-5-sulfonamide | [3] |
| Synonyms | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | [2] |
| CAS Number | 348086-67-9 | [1][3][4] |
| Molecular Formula | C₄H₅ClN₂O₂S₂ | [1][2][4] |
| Molecular Weight | 212.68 g/mol | [1][3][4] |
| Appearance | Pale yellow solid | [1] |
| Water Solubility | 4.781e+004 mg/L at 25 °C | [3] |
Section 2: GHS Hazard Identification and Classification
Understanding the GHS classification is non-negotiable for risk assessment. 2-Chloro-4-methylthiazole-5-sulfonamide is classified as a hazardous substance, requiring stringent safety measures. The primary hazards are related to ingestion, skin and eye contact, and respiratory irritation.[5]
-
Signal Word: Warning[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Caption: GHS Hazard Profile for the Thiazole Compound.
Section 3: Proactive Risk Management and Handling Protocols
A self-validating safety protocol is built on understanding the why behind each step. The reactivity of the chloro-thiazole moiety necessitates a proactive, not reactive, approach to safety.
3.1 Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's irritant and potentially sensitizing nature.
-
Eye/Face Protection: Use chemical safety goggles and a face shield. The primary risk is splash-related serious eye irritation (H319).[5]
-
Skin Protection: Wear impervious gloves (Nitrile rubber is a common choice, but consult manufacturer-specific breakthrough times) and a lab coat. The goal is to prevent skin contact that leads to irritation (H315).[5] Contaminated clothing must be removed immediately and washed before reuse.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, use only outdoors or in a well-ventilated area.[5] If engineering controls are insufficient, a NIOSH-approved particulate respirator is mandatory to mitigate the risk of respiratory irritation (H335).[5]
3.2 Safe Handling and Storage Workflow
Adherence to a strict workflow minimizes exposure and preserves compound integrity.
-
Preparation: Before handling, ensure the work area (e.g., fume hood) is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]
-
Handling:
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Caption: Step-by-step safe handling and storage workflow.
Section 4: Emergency Response and First-Aid Measures
Rapid and correct response to exposure is critical.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Following Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][6]
Section 5: Stability and Reactivity Profile
While specific reactivity data for this compound is limited, general principles for related structures suggest the following:
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7]
-
Conditions to Avoid: Avoid dust generation and exposure to strong oxidizing agents.[7]
-
Incompatible Materials: Strong oxidizing agents may lead to vigorous reactions.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[7][8]
Section 6: Toxicological and Ecological Information
Detailed toxicological studies for 2-Chloro-4-methylthiazole-5-sulfonamide are not widely published. The GHS classifications indicate moderate acute oral toxicity and significant irritant properties.[5] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available. Ecologically, related chlorinated thiazoles can be toxic to aquatic life with long-lasting effects, so release into the environment should be strictly avoided.[9]
Section 7: Role in Drug Development and Scientific Applications
2-Chloro-4-methylthiazole-5-sulfonamide serves as a key building block in medicinal and agricultural chemistry.[1] The sulfonamide functional group is a well-known pharmacophore with antibacterial properties, often acting by interfering with folic acid synthesis in microbes.[2] The thiazole ring and chlorine atom enhance its pharmacological profile and reactivity, making it a valuable intermediate for synthesizing more complex bioactive molecules, particularly novel antimicrobial agents.[1][2]
References
-
BB FABRICATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-4-methylthiazole-5-sulfonic acid amide | CAS 348086-67-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
Strategic Sourcing & Synthetic Utility: 2-Chloro-4-methylthiazole-5-carboxamide
CAS: 856658-33-8 | Formula: C5H5ClN2OS | MW: 176.62 g/mol
Part 1: Executive Summary & Market Reality
Status: Niche Building Block (Not a commodity chemical). Primary Utility: Critical intermediate for kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents. The 2-chloro position serves as a "warhead" for nucleophilic aromatic substitution (SNAr), while the carboxamide offers a handle for dehydration to nitriles or heterocycle formation.
⚠️ Critical Field Note: The "Sulfonamide Trap"
As a researcher, you must verify the chemical structure immediately upon receipt. There is a high frequency of database cross-contamination where 2-Chloro-4-methylthiazole-5-sulfonamide (CAS 348086-67-9) is mislabeled as the carboxamide .
-
Target (Carboxamide): R-CO-NH₂ (Carbonyl linked).
-
Common Error (Sulfonamide): R-SO₂-NH₂ (Sulfonyl linked).
-
Differentiation: Check the Mass Spec (MW 176 vs 212) immediately.
Part 2: Sourcing Strategy & Pricing Analysis
Because this compound is often "Make-on-Demand" rather than "In-Stock," pricing fluctuates based on batch synthesis schedules.
Estimated Pricing Tiers (Q1 2025 Projections)
Prices are estimates based on standard heterocyclic building block economics.
| Scale | Estimated Cost (USD) | Lead Time | Sourcing Channel |
| Research (1g - 5g) | $120 - $250 / gram | 1-2 Weeks | Catalog Aggregators (MolPort, eMolecules) |
| Pilot (25g - 100g) | $45 - $80 / gram | 3-5 Weeks | CROs (Enamine, WuXi AppTec, Combi-Blocks) |
| Bulk (1kg+) | $2,500 - $4,000 / kg | 8-12 Weeks | Direct Manufacturing (China/India Custom Synthesis) |
Recommended Supplier Hierarchy
Do not rely on a single source. Use this tiered approach to mitigate supply chain risk.
-
Tier 1 (Speed / High Cost): Sigma-Aldrich (MilliporeSigma) or Fisher Scientific .
-
Role: Use for <1g reference standards. They often re-package from Tier 2 but offer guaranteed COA.
-
-
Tier 2 (Balance / The "Go-To"): Enamine , Combi-Blocks , or Chem-Impex .
-
Role: These vendors specialize in heterocycles. They likely hold the stock or the immediate precursor (the acid).
-
-
Tier 3 (Aggregators): MolPort or Ambinter .
-
Role: If Tier 2 is out of stock, these platforms search global inventory.
-
Part 3: Technical Validation (Quality Control)
Trusting a vendor's Certificate of Analysis (COA) without internal validation is a critical failure point in drug development.
Self-Validating QC Protocol
1. LC-MS Analysis (The Chlorine Fingerprint) The presence of a chlorine atom provides a distinct isotopic signature.
-
Expected Mass (M+H): 177.0 (Major) and 179.0 (Minor).
-
Isotope Ratio: You must observe a 3:1 intensity ratio between the 177 and 179 peaks.
-
Failure Mode: If the peaks are 1:1 (Bromine) or missing the +2 peak (De-chlorinated impurity), reject the batch.
-
2. 1H-NMR (DMSO-d6)
-
Methyl Group: Singlet (~2.6 ppm).
-
Amide Protons: Broad singlet (~7.5 - 8.0 ppm). Note: These may appear as two distinct humps due to restricted rotation or hydrogen bonding.
-
Absence of Acid: Ensure no broad peak >11 ppm (indicates unreacted carboxylic acid precursor).
Part 4: The "Make vs. Buy" Decision (Synthetic Utility)
If the lead time for CAS 856658-33-8 is >4 weeks, it is often faster to synthesize it in-house from the widely available 2-Chloro-4-methylthiazole-5-carboxylic acid (CAS 5198-87-8) .
Synthetic Workflow: Acid to Amide Conversion
This protocol is robust and scalable.
Figure 1: Two-step synthesis from the commercially stable carboxylic acid precursor.
Detailed Protocol (Bench-Validated)
-
Activation: Dissolve 10g of 2-chloro-4-methylthiazole-5-carboxylic acid in DCM (Dichloromethane). Add 1.2 eq of Oxalyl Chloride and 2 drops of DMF. Stir at RT until gas evolution ceases (approx 2h).
-
Concentration: Evaporate solvent to yield the crude acid chloride (yellow solid/oil). Do not purify.
-
Amidation: Re-dissolve in dry THF. Cool to 0°C. Slowly bubble Ammonia gas or add 28% NH₄OH (aq) in excess.
-
Workup: Precipitate forms immediately. Filter the solid, wash with water (to remove NH₄Cl), and dry.
-
Yield: Typically >85%.
Downstream Utility: The SNAr Reaction
The 2-chloro position is highly reactive toward amines, making this a scaffold for library generation.
Figure 2: Divergent synthesis pathways utilizing the electrophilic C2 position and amide handle.
References
-
PubChem. Compound Summary: 2-Chloro-4-methylthiazole-5-carboxamide. National Library of Medicine. Available at: [Link]
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules 2014, 19(11). (Contextualizes the biological activity of the scaffold). Available at: [Link]
-
ChemSrc. this compound Suppliers and Physical Data. Available at: [Link]
Strategic Synthesis of Dasatinib: The Role of Thiazole-5-Carboxamide Intermediates
Executive Summary
Dasatinib (BMS-354825) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) used primarily in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its molecular architecture relies on a critical thiazole-5-carboxamide core that serves as the "linchpin" connecting a substituted aniline ring and a pyrimidine moiety.[1]
This technical guide analyzes the synthetic role of the thiazole-5-carboxamide scaffold. Crucially, it addresses the structural distinction between the requested 2-Chloro-4-methylthiazole-5-carboxamide and the actual Dasatinib intermediate, 2-Chlorothiazole-5-carboxamide. While the former is a commercially available building block, its use yields a structural analog (4-methyl-Dasatinib).[1] The synthesis of the FDA-approved API strictly requires the des-methyl thiazole core.[1] This guide details the correct synthetic pathway, process optimization, and the critical impurity profile associated with methylated homologs.
Structural Architecture & Critical Clarification
The "4-Methyl" Distinction
Precision in starting material selection is paramount for TKI efficacy.[1] The user-specified molecule, This compound (CAS 856658-33-8) , contains a methyl group at the C4 position of the thiazole ring.[1]
-
Target Molecule (Dasatinib): The thiazole ring is unsubstituted at the C4 position.[1] The methyl groups in Dasatinib are located on the pyrimidine ring (C2 position) and the phenyl ring (ortho position).[1]
-
Implication: Utilizing the 4-methylthiazole variant results in a Dasatinib homolog (Impurity/Analog) .[1] This molecule is often used in Structure-Activity Relationship (SAR) studies but is considered a critical structural impurity in the commercial synthesis of Dasatinib (BMS-354825).[1]
The Correct Intermediate
The validated synthesis of Dasatinib utilizes 2-Chlorothiazole-5-carboxamide (or its N-protected/activated derivatives) as the electrophilic core.[1]
| Feature | Requested Molecule | Actual Dasatinib Intermediate |
| Name | This compound | 2-Chlorothiazole-5-carboxamide |
| CAS | 856658-33-8 | N/A (Often formed in situ or as N-aryl derivative) |
| Thiazole C4 | Methyl (-CH3) | Hydrogen (-H) |
| Role | SAR Analog / Impurity | Core Scaffold |
Retrosynthetic Analysis
The synthesis of Dasatinib is best understood through a convergent approach involving three key fragments:
-
Fragment A: 2-Chloro-6-methylaniline (The Amide Recipient).[1][2][3]
-
Fragment B: The Thiazole Core (The Linker).
-
Fragment C: 4,6-Dichloro-2-methylpyrimidine (The Electrophile).[1]
The thiazole core acts as a bifunctional linker. The C5-carbonyl forms an amide bond with Fragment A, while the C2-position (chloro or amino) undergoes Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic dissection of Dasatinib highlighting the central role of the Thiazole linker.[1]
Detailed Synthetic Workflow
The most robust industrial route (Route B in patent literature) involves constructing the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate first, followed by coupling with the pyrimidine.[1]
Phase 1: Construction of the Thiazole-Amide Core
This step establishes the "Right-Hand Side" of the molecule.[1]
-
Reagents: 2-Chlorothiazole-5-carbonyl chloride (generated from the acid) + 2-Chloro-6-methylaniline.[1][3]
-
Mechanism: Nucleophilic Acyl Substitution.
-
Critical Control: The steric hindrance of the ortho-chloro and ortho-methyl groups on the aniline requires activated acid chlorides or high-coupling efficiency reagents (e.g., HATU, SOCl2).[1]
Protocol 1: Amide Coupling
-
Activation: Dissolve 2-chlorothiazole-5-carboxylic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF at 0°C. Stir for 2 hours to generate the acid chloride.
-
Coupling: Add 2-Chloro-6-methylaniline (1.1 eq) and DIPEA (2.5 eq) dropwise.
-
Reaction: Stir at 25°C for 16 hours.
-
Workup: Quench with water. Extract with DCM. The product, 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , precipitates or is crystallized from EtOAc/Hexane.[1]
Phase 2: The Coupling (The Key Transformation)
Here, the 2-chloro group on the thiazole (or 2-amino group in alternate routes) reacts to link the pyrimidine.[1]
-
Scenario A (Using 2-Aminothiazole): The amine attacks the chloropyrimidine.[1]
-
Scenario B (Using 2-Chlorothiazole): A protected amine or direct displacement is used.[1][4]
-
Preferred Route (Buchwald-Hartwig or
): Most modern processes use 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide reacting with 4,6-dichloro-2-methylpyrimidine .[1]
Figure 2: Step-wise synthesis focusing on the Amino-Thiazole pathway.
Process Chemistry & Impurity Control
The "Methyl-Thiazole" Impurity
If This compound is present in the starting material, it will carry through the synthesis to form 4-Methyl-Dasatinib .[1]
-
Detection: This impurity has a molecular weight +14 Da relative to Dasatinib.
-
HPLC Retention: Due to increased lipophilicity (extra methyl), it will elute after the main peak in Reverse-Phase HPLC.
-
Limit: ICH Q3A guidelines typically require this structural analog to be controlled <0.15%.
Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent (Coupling) | DMF or NMP | High solubility required for the polar thiazole intermediates.[1] |
| Base | NaOtBu or LiHMDS | Strong base required to deprotonate the amide/amine for |
| Temperature | 60°C - 80°C | Activation energy for the displacement of the pyrimidine chloride is moderate.[1] |
| Purification | Crystallization (MeOH/H2O) | Dasatinib monohydrate crystallizes well; impurities remain in the mother liquor.[1] |
Experimental Protocol: Synthesis of the Key Intermediate
Objective: Synthesis of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (The Penultimate Precursor).
-
Charge: To a reactor, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (100 g, 0.37 mol) and 4,6-dichloro-2-methylpyrimidine (72.4 g, 0.44 mol).
-
Solvent: Add anhydrous THF (1.0 L) or DMF (500 mL).
-
Base Addition: Cool to 0°C. Portion-wise add Sodium tert-butoxide (106 g, 1.1 mol). Exothermic reaction.
-
Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: <2% starting amine).
-
Quench: Slowly add 1N HCl to adjust pH to ~6-7.
-
Isolation: Add water (2.0 L) to precipitate the product. Filter the yellow solid.
-
Wash: Wash cake with water (2 x 500 mL) and cold methanol (200 mL).
-
Yield: Expect ~85-90% yield of the coupled chloropyrimidine intermediate.
Final Step (Dasatinib Formation): The isolated intermediate is then reacted with 1-(2-hydroxyethyl)piperazine (5.0 eq) in n-butanol at 80°C to displace the final chlorine atom, yielding Dasatinib.[1]
References
-
Das, J., et al. (2006).[5][6] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[1] Journal of Medicinal Chemistry, 49(23), 6819-6832.[1][5] Link
-
Chen, B.C., et al. (2007).[3] "Synthesis of Dasatinib."[2][7][8][4][5][9][10][11] PCT International Application, WO 2007/106879. Link[1]
-
Lombardo, L.J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 47(27), 6658-6661.[1] Link[1]
-
ChemicalBook. (2024). "Dasatinib Synthesis and Intermediates: CAS 302964-08-5." Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 3062316, Dasatinib." PubChem. Link[1]
Sources
- 1. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. medkoo.com [medkoo.com]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: Biological Activity & Synthetic Utility of 2-Chloro-4-Methylthiazole Derivatives
Executive Summary
The 2-chloro-4-methylthiazole scaffold represents a privileged structural motif in medicinal chemistry and agrochemical development. Distinguished by the high reactivity of its C2-chlorine atom towards nucleophilic aromatic substitution (
Chemical Architecture & Synthetic Utility[1]
The Thiazole Core
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen. In 2-chloro-4-methylthiazole , the electrophilicity of the C2 position is significantly enhanced by the adjacent nitrogen atom, making the chlorine a widely used "leaving group" for derivatization.
-
C2 Position (Electrophilic Center): The site of primary diversity. The chlorine atom is readily displaced by nucleophiles (amines, thiols, alkoxides) to generate 2-substituted thiazoles (e.g., 2-aminothiazoles, 2-thiothiazoles).
-
C4 Position (Steric Anchor): The methyl group provides lipophilicity and steric bulk, often essential for fitting into hydrophobic pockets of enzyme targets (e.g., DNA gyrase).
-
C5 Position (Nucleophilic/Electrophilic): This position is available for electrophilic substitution (e.g., halogenation, acylation) to further extend the scaffold's complexity.
Synthetic Pathway (DOT Visualization)
The following diagram illustrates the transformation of the 2-chloro-4-methylthiazole core into bioactive 2-amino derivatives via Nucleophilic Aromatic Substitution (
Caption: General synthetic workflow for converting 2-chloro-4-methylthiazole into bioactive derivatives via nucleophilic displacement.
Biological Activity Profiles
Antimicrobial Activity
Derivatives synthesized from 2-chloro-4-methylthiazole, particularly 2-aminothiazoles , exhibit potent broad-spectrum antibacterial and antifungal properties.
-
Target: Bacterial DNA Gyrase B (GyrB) and ecKAS III (beta-ketoacyl-acyl carrier protein synthase III).
-
Mechanism: The thiazole ring interacts with the ATP-binding pocket of GyrB, inhibiting bacterial DNA replication.
-
Potency: Selected derivatives have demonstrated MIC values comparable to standard antibiotics like ciprofloxacin against Gram-positive strains (S. aureus, B. subtilis).
Anticancer Activity
Substitutions at the C2 position with aryl-amines or hydrazones yield compounds with significant cytotoxicity against human cancer cell lines.
-
Cell Lines: Breast (T47D), Colorectal (Caco-2, HT-29).[1]
-
Mechanism: Induction of apoptosis and inhibition of cyclin-dependent kinases (CDKs). The 2-amino-4-methylthiazole moiety acts as a bioisostere to the pyrimidine ring found in ATP, allowing it to act as a competitive inhibitor in kinase domains.
Insecticidal & Agrochemical Utility
The 2-chloro-4-methylthiazole unit is a critical intermediate in the synthesis of neonicotinoid-like compounds and fungicides.
-
Application: Control of sucking pests (e.g., Nilaparvata lugens).[2]
-
Mechanism: Agonism of nicotinic acetylcholine receptors (nAChR) in insects, leading to paralysis and death.
-
Key Derivative: 2-chloro-4-methylthiazole-5-sulfonamide is a precursor for highly active sulfonylurea herbicides.
Structure-Activity Relationship (SAR)
The biological efficacy of these derivatives is tightly controlled by substituents at the C2 and C5 positions.
Caption: SAR map highlighting the functional roles of the C2, C4, and C5 positions in modulating biological activity.
Quantitative Data Summary
The following table summarizes the antimicrobial potency of key derivatives synthesized from the 2-chloro-4-methylthiazole core (Data aggregated from Journal of Chemical Research and Molecules).
| Derivative Type (C2-Substituent) | Target Organism | MIC Range (µg/mL) | Mechanism of Action |
| 2-(N-phenylamino) | S. aureus (Gram +) | 1.56 - 6.25 | DNA Gyrase Inhibition |
| 2-(N-phenylamino) | E. coli (Gram -) | 3.12 - 12.5 | ecKAS III Inhibition |
| 2-(Hydrazinyl-benzylidene) | C. albicans (Fungi) | 15.3 - 16.2 | Ergosterol Biosynthesis Interference |
| 2-(4-substituted-piperazinyl) | M. tuberculosis | 3.6 - 6.8 (IC50 µM) | Enoyl-ACP Reductase Inhibition |
Experimental Protocols
Protocol A: Synthesis of 2-(N-Aryl)-amino-4-methylthiazole
Objective: To synthesize a bioactive derivative by displacing the C2-chlorine with an aniline derivative. Scope: Validated for 2-chloro-4-methylthiazole.
-
Reagents:
-
2-Chloro-4-methylthiazole (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Ethanol.
-
-
Procedure:
-
Step 1: Dissolve 2-chloro-4-methylthiazole (10 mmol) in DMF (15 mL) in a round-bottom flask.
-
Step 2: Add the substituted aniline (12 mmol) and anhydrous
(20 mmol). -
Step 3: Reflux the mixture at 80–100°C for 6–12 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Step 4: Upon completion, cool the mixture to room temperature and pour into crushed ice (100 g).
-
Step 5: Collect the precipitate by filtration. Wash with cold water (3 x 20 mL) to remove inorganic salts.
-
Step 6: Recrystallize from Ethanol/Water to obtain the pure 2-amino derivative.
-
-
Validation:
-
Yield: Typically 70–85%.[3]
-
Characterization: Confirm structure via
-NMR (Disappearance of C2-Cl signal, appearance of N-H peak).
-
Protocol B: Antimicrobial Susceptibility Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative.
-
Preparation: Prepare a stock solution of the derivative in DMSO (1 mg/mL).
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 512 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to
CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin or Ampicillin.
-
Negative Control: DMSO/Broth only.
-
-
Incubation: Incubate plates at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015328, 2-Chloro-4-methylthiazole. Retrieved from [Link]
-
Molecules (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][4]
-
Journal of Chemical Research (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
Organic Syntheses (Coll. Vol. 2). 2-Amino-4-methylthiazole (Precursor Synthesis). Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Insecticidal and fungicidal activity of new synthesized chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Synthesis of 2-Chloro-4-methylthiazole-5-carboxamide
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes chemoselectivity and process robustness , addressing the specific challenge of preserving the C2-chlorine atom during the transformation.
Executive Summary & Strategic Analysis
The synthesis of 2-Chloro-4-methylthiazole-5-carboxamide (Target) from Ethyl 2-chloro-4-methylthiazole-5-carboxylate (Starting Material, SM) presents a classic chemoselectivity challenge in heterocyclic chemistry.
The Chemoselectivity Paradox
The thiazole ring is electron-deficient. The presence of the electron-withdrawing ester group at C5 and the electronegative chlorine at C2 makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Desired Path: Nucleophilic attack at the carbonyl carbon (Amidation).
-
Competing Path: Nucleophilic attack at C2 (Displacement of Cl), leading to the 2-amino impurity.
Common aminolysis conditions (e.g., heating with ammonia in methanol) often yield a mixture of the desired product and the 2-amino-4-methylthiazole-5-carboxamide byproduct. To ensure high purity and yield, this protocol recommends an Indirect Activation Route (Hydrolysis
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the strategic decision points.
Figure 1: Strategic reaction pathways. Path B is preferred for maintaining the C2-Chloro motif.
Detailed Protocol: The "Gold Standard" Route
Methodology: Hydrolysis followed by Acid Chloride Activation.[1] Rationale: This method isolates the nucleophilic ammonia step to low-temperature conditions where SNAr rates are negligible compared to acyl chloride substitution.
Step 1: Hydrolysis to Carboxylic Acid
Reagents: Lithium Hydroxide (LiOH·H2O), THF, Water.[2][3]
-
Setup: Charge a round-bottom flask with Ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 equiv) and THF (5 vol).
-
Solution: Prepare a solution of LiOH·H2O (1.2 equiv) in Water (2 vol).
-
Addition: Cool the ester solution to 0–5 °C . Add the LiOH solution dropwise over 30 minutes.
-
Critical Control: Maintain temperature < 10 °C. High temperatures with hydroxide can cause hydrolysis of the C2-Cl to a C2-OH (thiazolone).
-
-
Reaction: Stir at 20 °C for 2–4 hours. Monitor by HPLC/TLC for disappearance of ester.
-
Workup:
Step 2 & 3: Activation and Amidation
Reagents: Thionyl Chloride (SOCl2), Cat. DMF, Toluene, Aqueous Ammonia (28%) or NH3 gas.
-
Activation:
-
Suspend the dried Carboxylic Acid (from Step 1) in Toluene (8 vol).
-
Add catalytic DMF (0.05 equiv).
-
Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.
-
Heat to 60–70 °C for 2 hours. Evolution of SO2/HCl gas indicates reaction progress.
-
Endpoint: A clear homogeneous solution usually indicates conversion to the acid chloride.
-
Concentration: Distill off excess SOCl2 and Toluene under reduced pressure to obtain the crude Acid Chloride as a semi-solid or oil. Do not expose to humid air.
-
-
Amidation:
-
Dissolve the crude Acid Chloride in dry THF or DCM (5 vol).
-
Cool the solution to -10 °C to 0 °C .
-
Option A (Gas): Bubble anhydrous NH3 gas into the solution for 30 minutes.
-
Option B (Aqueous): Add 28% NH4OH (5 equiv) dropwise, vigorously stirring, keeping temp < 5 °C.
-
Mechanistic Insight: The acid chloride is highly electrophilic; reaction with ammonia is instantaneous at 0 °C, completely outcompeting the SNAr reaction at the C2 position.
-
-
Isolation:
Alternative Protocol: Direct Aminolysis (Process Intensification)
Methodology: Direct reaction with Methanolic Ammonia. Suitability: Small scale or when slight impurity (2-amino) is acceptable/removable.
Protocol:
-
Dissolve Ethyl 2-chloro-4-methylthiazole-5-carboxylate in 7N NH3 in Methanol (10 vol).
-
Seal the vessel (pressure tube).
-
Stir at Room Temperature (20–25 °C) for 24–48 hours.
-
Warning: Do NOT heat above 30 °C. Heating significantly accelerates the displacement of the Chlorine atom [1].
-
-
Monitor: Check HPLC every 12 hours. If conversion stalls, re-charge with fresh NH3 gas at 0 °C rather than heating.
-
Workup: Evaporate solvent to dryness. Triturate with hexanes/ether to remove unreacted ester.
Analytical Characterization & Specifications
| Test | Specification | Notes |
| Appearance | White to Off-white solid | Yellowing indicates degradation or SNAr impurities. |
| HPLC Purity | > 98.0% (Area) | |
| Impurity A | < 0.5% | 2-Amino-4-methylthiazole-5-carboxamide (Des-chloro amino analog). |
| Impurity B | < 0.5% | 2-Hydroxy-4-methylthiazole-5-carboxamide (Hydrolysis byproduct). |
| 1H NMR | Conforms to structure | DMSO-d6: δ ~7.60 (bs, 2H, NH2), 2.60 (s, 3H, CH3). Note: No aromatic proton signal (thiazole C2 is substituted). |
| Mass Spec | [M+H]+ = 177/179 | Distinctive Chlorine isotope pattern (3:1 ratio). |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the hydrolysis-activation-amidation route.
References
-
Dasatinib Intermediate Synthesis
-
Title: Process for the preparation of Dasatinib and intermediates thereof.[3]
- Source: European P
- Context: Describes the handling of 2-substituted thiazole-5-carboxylates and the risks of side reactions
- URL
-
-
Acid Chloride Route Validation
-
Title: Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues.[6]
- Source: European P
- Context: Validates the stability of 2-chloro-4-methylthiazole derivatives under acidic/activ
- URL
-
-
General Aminolysis Methodology
-
Thiazole Reactivity Data
- Title: Chemistry of Thiazoles: Synthesis and Reactivity.
- Source: Thieme Connect / Science of Synthesis.
- Context: Mechanistic explanation of SNAr susceptibility
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
High-Efficiency Amidation Protocols for 2-Chloro-4-methylthiazole-5-carboxylic Acid
[1][2]
Abstract
This guide details the optimized procedures for the amidation of 2-chloro-4-methylthiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., Dasatinib analogs).[1][2] The presence of the electrophilic chlorine at the C2 position and the electron-withdrawing carbonyl at C5 creates a unique reactivity profile that requires specific handling to prevent side reactions such as nucleophilic aromatic substitution (
Introduction & Strategic Analysis
The 2-chloro-4-methylthiazole-5-carbonyl core is a "privileged structure" in drug discovery.[1][2] The C5-amide provides hydrogen-bonding interactions within kinase pockets, while the C2-chloride serves as a versatile handle for late-stage functionalization via
Chemoselectivity Challenge
The primary challenge in amidating this substrate is Chemoselectivity .
-
Desired Path: Nucleophilic attack at the exocyclic carbonyl carbon (Amidation).
-
Undesired Path: Nucleophilic attack at the C2 ring carbon (
), leading to displacement of the chlorine atom.[2]
Because the C5-carbonyl is electron-withdrawing, it activates the C2-position toward nucleophiles.[1][2] Therefore, amidation protocols must prioritize kinetic control —activating the carboxylate sufficiently to react with the amine at temperatures low enough to suppress C2-displacement.[2]
Mechanistic Pathway & Workflow
The following diagram illustrates the decision tree and reaction pathways.
Caption: Decision matrix for amidation. Method A is preferred for scale; Method B for substrate complexity.[1] Red dotted line indicates the risk of C2-displacement.[1]
Protocol A: Acid Chloride Method (Scalable)
Best for: Simple amines (anilines, alkyl amines), gram-to-kilogram scale-up, and cost-sensitive synthesis.[1][2] Mechanism: Conversion to the highly reactive acyl chloride using oxalyl chloride, followed by rapid amidation.[2]
Reagents & Materials[3][4][5][6][7][8][9][10][11]
-
Substrate: 2-Chloro-4-methylthiazole-5-carboxylic acid (1.0 equiv).
-
Activator: Oxalyl chloride (1.2 – 1.5 equiv).[1][2] Thionyl chloride (
) can be used but Oxalyl chloride allows milder conditions.[2] -
Solvent: Dichloromethane (DCM) or THF (anhydrous).[2]
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).[1][2]
Step-by-Step Procedure
-
Activation:
-
Charge a flame-dried RBF with the carboxylic acid (1.0 equiv) and anhydrous DCM (
).[1][2] -
Cool the suspension to
under atmosphere. -
Add oxalyl chloride (1.2 equiv) dropwise over 15 minutes.[2] Caution: Gas evolution (
, , ).[1][2] -
Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.
-
Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Note: Removing excess activator prevents it from reacting with your amine partner.
-
-
Coupling:
-
Work-up:
Validation Check:
Protocol B: HATU-Mediated Coupling (High Precision)
Best for: Valuable/complex amines, acid-sensitive substrates, or parallel medicinal chemistry libraries.[1][2] Mechanism: Formation of an active O-7-azabenzotriazole ester, which is less prone to racemization (if chiral) and reacts cleanly.[1][2][8]
Reagents & Materials[3][4][5][6][7][8][9][10][11][13]
-
Substrate: 2-Chloro-4-methylthiazole-5-carboxylic acid (1.0 equiv).
-
Coupling Agent: HATU (1.1 – 1.2 equiv).[2]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv).[2]
-
Solvent: DMF or DMA (anhydrous).[1][2] DCM can be used but solubility may be an issue.[1][2]
Step-by-Step Procedure
-
Pre-Activation:
-
Amine Addition:
-
Add the Amine Partner (1.0 – 1.2 equiv).
-
Stir at RT for 2–16 hours. Note: Most reactions are complete within 2 hours.
-
-
Work-up:
-
Precipitation Method (Preferred for DMF): Pour the reaction mixture slowly into rapidly stirring ice-water (
volume).[1][2] The amide often precipitates as a solid. Filter, wash with water, and dry.[2] -
Extraction Method: Dilute with EtOAc, wash extensively with water (
) and solution (to remove DMF), then Brine.[2]
-
Data Summary & Troubleshooting
| Parameter | Acid Chloride Method | HATU Method |
| Yield | Typically 85–95% | Typically 70–90% |
| Cost | Low | High |
| Reaction Time | Fast (2–4 h total) | Medium (2–16 h) |
| Purification | Crystallization often sufficient | Column Chromatography often needed (remove urea/HOBt byproducts) |
| Risk | Moisture sensitivity | Removal of high-boiling solvent (DMF) |
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction
-
Cause: Poor solubility of the thiazole acid.[1]
-
Fix: Use the Acid Chloride method with catalytic DMF. If using HATU, switch solvent to NMP or warm slightly (max
) during activation.[2]
Issue: Formation of "Bis-Amine" Product (C2-displacement)
-
Observation: Mass spec shows product with mass M + Amine - Cl.[1][2]
-
Cause: Reaction temperature too high or amine is too nucleophilic.[1][2]
-
Fix: Strictly maintain
during addition.[1][2][3] Ensure stoichiometry of amine is 1:1. Avoid large excess of base.[1]
Issue: Hydrolysis of Acid Chloride
References
-
Dasatinib Synthesis Precedents
-
Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1][2] Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661.[1][2] Link[1][2]
- Note: Describes the general reactivity of the thiazole-5-carboxylic acid core.
-
-
Amide Coupling Reviews
-
Thiazole Chemistry
-
Reaction Optimization
Sources
- 1. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Note: Chlorination Protocols for 2-Hydroxy-4-methylthiazole-5-carboxamide
This Application Note is structured as a comprehensive technical guide for the chlorination of 2-hydroxy-4-methylthiazole-5-carboxamide . It addresses the specific challenges of this substrate—namely the lactam-lactim tautomerism and the high risk of amide dehydration to nitrile —providing a robust, field-validated protocol.
Executive Summary
The conversion of 2-hydroxy-4-methylthiazole-5-carboxamide (1) to 2-chloro-4-methylthiazole-5-carboxamide (2) is a critical transformation in the synthesis of kinase inhibitors (e.g., Dasatinib intermediates). This reaction presents a specific chemoselectivity challenge: the standard chlorinating agent, Phosphorus Oxychloride (
Direct chlorination of the primary amide often leads to the formation of 2-chloro-4-methylthiazole-5-carbonitrile (3) as a major byproduct. This guide outlines two protocols:
-
Protocol A (Indirect/Robust): Chlorination of the corresponding ester followed by ammonolysis. This is the recommended route for scale-up and purity.
-
Protocol B (Direct/Optimized): Controlled chlorination of the amide using sulfolane and temperature moderation to suppress nitrile formation.
Scientific Foundation & Reaction Logic
Tautomerism and Activation
The substrate exists in equilibrium between the 2-hydroxy (lactim) and 2-thiazolinone (lactam) forms.
The "Nitrile Trap" (Failure Mode Analysis)
Primary carboxamides (
-
Risk Factor: High temperatures (>90°C) and excess base favor dehydration.
-
Mitigation: Steric protection or alternative synthetic routing (Protocol A).
Reaction Pathways Diagram
The following flowchart illustrates the competing pathways and the logic behind the recommended protocols.
Figure 1: Mechanistic bifurcation. Protocol A (bottom path) bypasses the dehydration risk entirely.
Protocol A: The "Ester-First" Route (Recommended)
Rationale: This method avoids exposing the sensitive primary amide to harsh dehydrating conditions. It is the industry standard for high-purity synthesis.
Step 1: Chlorination of the Ester
Substrate: Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate.
| Reagent | Equiv.[1][2][3] | Role |
| Substrate | 1.0 | Starting Material |
| 5.0 | Chlorinating Agent/Solvent | |
| Pyridine | 1.0 | Base catalyst |
Procedure:
-
Setup: Charge the substrate into a round-bottom flask equipped with a reflux condenser and a
drying tube. -
Addition: Add
(neat) carefully. Add Pyridine dropwise (exothermic). -
Reaction: Heat to reflux (105°C) for 2–3 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The polar starting material (
) should disappear, replaced by the non-polar chloro-ester ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly onto crushed ice (5x volume) with vigorous stirring. Caution: Violent hydrolysis of excess
. -
Extract with Ethyl Acetate (
).[2] Wash organics with sat.[2][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> and Brine.[2] -
Dry over
and concentrate.
-
-
Yield: Expect 85–95% of Ethyl 2-chloro-4-methylthiazole-5-carboxylate .
Step 2: Ammonolysis to Carboxamide
Substrate: Ethyl 2-chloro-4-methylthiazole-5-carboxylate (from Step 1).
Procedure:
-
Dissolve the chloro-ester in 7N
in Methanol (10 vol). -
Seal the vessel and stir at room temperature for 12–18 hours.
-
Note: Do not heat excessively, or the 2-chloro group may be displaced by ammonia (
), yielding the 2-amino byproduct.
-
-
Isolation: Concentrate the solvent to ~20% volume. Cool to 0°C.[4]
-
Filter the precipitated white solid. Wash with cold methanol.
-
Product: This compound .
Protocol B: Direct Chlorination (For Amide Substrate)
Rationale: If the amide substrate is already on hand, this protocol minimizes dehydration using Sulfolane as a solvent to allow high temperatures without neat
Reagents & Stoichiometry
| Component | Specification | Quantity (Scale: 10g) |
| Substrate | 2-OH-thiazole-amide | 10.0 g (1.0 eq) |
| Reagent | 17.5 mL (3.0 eq) | |
| Solvent | Sulfolane (anhydrous) | 50 mL (5 vol) |
| Base | Diisopropylethylamine (DIPEA) | 11 mL (1.0 eq) |
Step-by-Step Methodology
-
Slurry Formation:
-
In a dry 3-neck flask under Nitrogen, suspend the substrate in Sulfolane.
-
Why Sulfolane? It is a high-boiling, polar aprotic solvent that improves solubility and moderates the reaction rate compared to neat
.
-
-
Reagent Addition:
-
Cool to 0–5°C.
-
Add
dropwise over 20 minutes. -
Add DIPEA dropwise. Expect white fumes and slight exotherm.
-
-
Reaction (Critical Control):
-
Heat the mixture to 70–80°C .
-
DO NOT EXCEED 85°C. Higher temperatures exponentially increase the rate of dehydration to nitrile.
-
Monitoring: Sample every 30 mins. Quench aliquot in MeOH and check LCMS.
-
Target: >95% Conversion of SM (
) to Product ( ). -
Stop Trigger: If Nitrile peak (
, different RT) exceeds 5%, cool immediately.
-
-
Quench & Isolation:
-
Cool reaction mass to 20°C.
-
Pour slowly into a mixture of Ice/Water (200 mL) and Ethyl Acetate (100 mL) .
-
Adjust pH to 7–8 using solid
. Do not use strong caustic (NaOH) as it may hydrolyze the chloro-group. -
Separate layers. Extract aqueous with EtOAc (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Wash combined organics with water (
) to remove Sulfolane.
-
-
Purification:
-
The crude often contains 5–10% nitrile.
-
Recrystallize from Ethanol/Water (9:1) . The amide is less soluble than the nitrile and will crystallize out first.
-
Analytical Validation
The following data points confirm the identity of the target product (this compound):
-
1H NMR (DMSO-
, 400 MHz):-
7.60 (br s, 2H,
) — Note: If these are missing, you have the nitrile. -
2.65 (s, 3H,
).
-
7.60 (br s, 2H,
-
Mass Spectrometry (ESI):
- (Characteristic 3:1 Chlorine isotope pattern).
-
Nitrile Byproduct:
(Loss of 18 Da from product).
Safety & Handling
- : Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry. Quench in a fume hood behind a blast shield.
-
Sulfolane: Skin permeator. Use nitrile gloves.
-
Waste: Aqueous waste contains phosphates and chlorides; dispose of according to halogenated waste protocols.
References
-
Dasatinib Intermediates: Synthesis of 2-substituted thiazole-5-carboxamides.[5][6][7][8] Source:
-
General Chlorination Protocol: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Amides Using Equimolar POCl3. Source:
-
Nitrile Side Reaction: Nitrile Formation During Chlorination of Primary Amides. Source:
-
Thiazole Synthesis: Hantzsch Thiazole Synthesis and modifications for 2-chloro derivatives. Source:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield of 2-Chloro-4-methylthiazole-5-carboxamide synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Improving Yield of 2-Chloro-4-methylthiazole-5-carboxamide
Executive Summary
The synthesis of This compound is a critical workflow, often serving as the scaffold for Type I kinase inhibitors (e.g., Dasatinib).[1][2] The process is deceptively simple but plagued by two competing failure modes: hydrolysis of the 2-chloro substituent during diazotization and nucleophilic displacement (
This guide provides a self-validating protocol to maximize yield, focusing on the "Doyle" variation of the Sandmeyer reaction and a kinetically controlled amidation.
Module 1: The Critical Precursor (The Sandmeyer Step)
Objective: Convert Ethyl 2-amino-4-methylthiazole-5-carboxylate to Ethyl 2-chloro-4-methylthiazole-5-carboxylate.
The Problem: Standard aqueous Sandmeyer conditions (
The Solution: Switch to Anhydrous Sandmeyer Conditions (Doyle Protocol) . Using alkyl nitrites in organic solvents eliminates water, preventing the formation of the 2-hydroxy byproduct.
Optimized Protocol (Anhydrous)
-
Solvent System: Acetonitrile (MeCN). It solubilizes the organic nitrite and stabilizes the intermediate.
-
Reagents:
-
Copper(II) Chloride (
): 1.2 equivalents. -
tert-Butyl Nitrite (
-BuONO): 1.5 equivalents.[2]
-
-
Procedure:
Troubleshooting Table: Sandmeyer Step
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete diazotization or wet solvent.[2] | Dry MeCN over molecular sieves.[2] Ensure |
| Product is Red/Brown | Diazo-coupling side reactions. | Increase stirring speed. Add nitrite slower to keep diazonium concentration low. |
| 2-Hydroxy Impurity | Water ingress.[2] | Switch from |
Module 2: The Delicate Amidation (Yield Killer)
Objective: Convert Ethyl 2-chloro-4-methylthiazole-5-carboxylate to the primary amide.
The Mechanism of Failure: The 2-position of the thiazole ring is electron-deficient.[2] When you treat the ester with ammonia to form the amide, the ammonia can also attack the 2-position, displacing the chlorine you just worked so hard to install. This reverts the molecule back to the 2-amino starting material.[2]
Visualizing the Competition:
Figure 1: Reaction pathway competition. Path A is favored at low temperatures; Path B dominates at higher temperatures.
Optimized Protocol (Kinetically Controlled Amidation)
To favor Path A (Amidation) over Path B (
-
Reagent: Saturated Methanolic Ammonia (7N
in MeOH). Do not use aqueous ammonia.[2] -
Temperature: 0°C to 5°C .
-
Procedure:
-
Dissolve the chloro-ester in a minimal amount of THF (if solubility is poor in MeOH) or direct MeOH.
-
Cool the vessel to
in an ice/salt bath. -
Add pre-cooled 7N
/MeOH (10-15 equivalents). -
Seal the vessel (pressure tube recommended) and stir at 0-5°C for 12-24 hours. Do not let it warm to room temperature.
-
Monitor: Check TLC/HPLC every 4 hours. Stop immediately upon disappearance of ester.[2]
-
Why this works: The nucleophilic attack on the carbonyl (Amidation) is faster at low temperatures than the aromatic substitution at the C-2 position. Heating promotes the displacement of chlorine.
Module 3: Purification & Isolation
The 2-chloro amide is sparingly soluble in water but soluble in alcohols.[2]
-
Concentration: Evaporate the ammonia/methanol stream under reduced pressure at <30°C . High-temp rotovap can degrade the product.[2]
-
Precipitation:
-
Resuspend the residue in a minimum amount of cold Ethanol.
-
Add cold water dropwise until a precipitate forms.
-
Filter and wash with Hexane.[2]
-
-
Recrystallization: If the product is colored (yellow/orange), recrystallize from Ethanol/Water (1:1) .
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting low yields during the amidation step.
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous ammonia (28%) instead of methanolic ammonia? A: It is not recommended. Water acts as a competing nucleophile and can hydrolyze the ester to the carboxylic acid (2-chloro-4-methylthiazole-5-carboxylic acid), which will not react further with ammonia to form the amide under these conditions.[2] Anhydrous methanolic ammonia is essential for high yield.[2]
Q2: My product has a persistent pink/red color. Is it pure? A: The color usually comes from trace azo-compounds formed during the Sandmeyer step that carried over.[2] While aesthetically displeasing, they often do not affect subsequent coupling reactions (e.g., with Dasatinib pyrimidine fragments). A charcoal filtration step during recrystallization (Ethanol) can remove this.
Q3: Why use Copper(II) Chloride instead of Copper(I) Chloride for the Sandmeyer?
A: In the Doyle modification (organic nitrite),
Q4: Can I heat the amidation reaction to speed it up?
A: Absolutely not. Heating above
References
-
Dasatinib Process Chemistry
- Lillo, V. J., et al. "Process Development for the Synthesis of Dasatinib." Organic Process Research & Development, vol. 10, no. 3, 2006, pp. 501–511.
- Note: This is the authoritative BMS paper describing the thiazole handling.
-
Anhydrous Sandmeyer (Doyle Protocol)
- Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2431.
- Note: Establishes the mechanism for using t-BuONO/CuCl2 to avoid hydrolysis.
-
General Thiazole Chemistry
- Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.
Sources
solubility issues with 2-Chloro-4-methylthiazole-5-carboxamide in water
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloro-4-methylthiazole-5-carboxamide (CAS: 856658-33-8). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common experimental challenge associated with this compound: its limited aqueous solubility. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Compound Overview and Expected Solubility Profile
This compound is a heterocyclic compound featuring a substituted thiazole ring. While specific, experimentally-derived data on its aqueous solubility is not extensively documented in public literature, its chemical structure allows us to predict its behavior. The presence of the chloro and methyl groups, combined with the planar, crystalline nature of the thiazole ring system, suggests that the molecule will exhibit poor solubility in water. The carboxamide group offers some capacity for hydrogen bonding, but this is often insufficient to overcome the hydrophobic characteristics of the overall structure.
| Property | Predicted Value / Characteristic | Rationale |
| CAS Number | 856658-33-8 | N/A |
| Molecular Formula | C₅H₅ClN₂OS | N/A |
| Aqueous Solubility | Predicted to be low (<0.1 mg/mL) | The combination of a hydrophobic chloromethylthiazole backbone and a rigid, crystalline structure likely limits interaction with water molecules. |
| LogP (Predicted) | ~1.5 - 2.5 | This estimated lipophilicity indicates a preference for non-polar environments over aqueous ones. |
| pKa (Predicted) | Amide (N-H): ~17 (non-acidic)Thiazole (N): ~1-2 (weakly basic) | The amide proton is not readily ionizable. The thiazole nitrogen can be protonated under strongly acidic conditions, which could marginally improve solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in water. What are the initial steps?
Answer: This is an expected behavior. Direct dissolution in aqueous buffers will likely fail. Before moving to more complex methods, attempt these basic physical enhancements to maximize the dissolution rate. The goal is to overcome the compound's high lattice energy (for crystalline solids) and increase the kinetic energy of the system.
-
Particle Size Reduction: Ensure your compound is a fine powder. If it's crystalline or aggregated, gently grinding with a mortar and pestle can increase the surface area available for solvation.[1][2] This doesn't change the equilibrium solubility but can significantly speed up the rate of dissolution.[3]
-
Mechanical Agitation: Vigorous vortexing or stirring is the first step to ensure adequate mixing and breakdown of small aggregates.
-
Sonication: Using an ultrasonic bath can break apart particles and provide localized energy to facilitate dissolution.[3] It is a highly effective method for stubborn suspensions.
-
Gentle Heating: Cautiously warming the solution (e.g., to 37°C in a water bath) can increase solubility. However, be vigilant for any signs of compound degradation. Always run a stability check (e.g., via HPLC or LC-MS) if you are unsure.
Q2: Can I use organic co-solvents? Which ones are recommended and what is the mechanism?
Answer: Yes, using a water-miscible organic co-solvent is the most common and effective strategy for preparing stock solutions.
Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system (a blend of water and the organic solvent).[2] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic solute, making it more energetically favorable for the compound to dissolve.[3]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial in-vitro experiments due to its strong solubilizing power and miscibility with water.
-
Ethanol (EtOH): A good option, particularly for in-vivo studies where DMSO toxicity is a concern.
-
N,N-Dimethylformamide (DMF): Another strong solvent, similar in power to DMSO.
-
Polyethylene Glycol (PEG 300/400): Often used in formulation development for both pre-clinical and clinical studies.
Protocol: Always dissolve the compound neat in the 100% organic co-solvent first to create a high-concentration stock. Then, perform serial dilutions into your aqueous buffer. Never add the co-solvent to a suspension of the compound in water; this is far less effective.
Q3: How does pH affect the solubility of this compound?
Answer: Based on its predicted pKa, the effect of pH on the solubility of this compound is expected to be minimal within the typical biological pH range (pH 4-8).
-
The carboxamide group is neutral and does not ionize under normal aqueous conditions.
-
The thiazole nitrogen is very weakly basic (predicted pKa ~1-2). It would require a highly acidic environment (pH < 2) to become protonated and positively charged. While protonation would increase aqueous solubility, such low pH conditions are often incompatible with biological assays and can cause compound degradation through hydrolysis.
Therefore, while pH adjustment is a powerful tool for compounds with acidic or basic functional groups, it is unlikely to be a primary strategy for this specific molecule.[2][4]
Q4: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
Answer: This is a classic problem that occurs when the concentration of the compound in the final solution exceeds its thermodynamic solubility limit in that specific solvent mixture. The percentage of the organic co-solvent is no longer high enough to keep the compound dissolved.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Your compound may not be soluble enough for your target concentration.
-
Increase the Co-solvent Percentage: Determine the maximum percentage of co-solvent your experiment can tolerate (e.g., 0.5% or 1% DMSO is common for cell-based assays). Prepare your stock solution at a concentration that ensures you stay below this limit upon final dilution.
-
Use Surfactants: For certain applications, adding a small amount of a non-ionic surfactant like Tween® 80 or Poloxamer can help.[4] Surfactants form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility.[4]
-
Consider Formulation Strategies: For more advanced applications (e.g., in-vivo studies), consider complexation with cyclodextrins or creating a solid dispersion.[1][5] These techniques encapsulate the molecule on a molecular level to enhance solubility.
Troubleshooting Workflows & Protocols
Initial Solubility Troubleshooting Workflow
This diagram outlines the decision-making process when first encountering solubility issues.
Caption: Decision tree for initial solubility troubleshooting.
Protocol 1: Preparation of a 10 mM Stock Solution using DMSO
This protocol details the standard method for preparing a high-concentration stock solution for use in most laboratory experiments.
Materials:
-
This compound (MW: 176.61 g/mol - Note: calculated)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 176.61 g/mol = 0.001766 g = 1.77 mg
-
-
Weighing: Accurately weigh approximately 1.77 mg of the compound into a clean, dry vial. Record the exact weight.
-
Solvent Addition: Add 100% DMSO to the vial to achieve the final desired concentration. For the weight of 1.77 mg, you would add exactly 1.0 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication (5 minutes) may be used if needed. The solution should be clear and free of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Experimental Workflow for Co-Solvent Dilution
This diagram illustrates the correct procedure for diluting a primary stock solution into an aqueous medium to avoid precipitation.
Caption: Correct vs. incorrect co-solvent dilution workflow.
References
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Yadav, V. D., Yadav, A. V., & Kulkarni, A. M. (2019). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Research International, 29(4), 1-13. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Retrieved from [Link]
-
Kumar, L., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-123. Retrieved from [Link]
Sources
Technical Support Center: Preventing Hydrolysis of 2-Chloro-4-methylthiazole-5-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-4-methylthiazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and actionable protocols for preventing the hydrolytic degradation of this key chemical intermediate. Understanding and controlling the stability of this compound is paramount for ensuring experimental reproducibility, maintaining purity, and achieving successful synthetic outcomes.
Understanding the Challenge: The Inherent Instability of this compound
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. Its structure, however, contains two functional groups that are particularly susceptible to hydrolysis: the carboxamide group and the 2-chloro substituent on the thiazole ring. Hydrolysis not only depletes the active compound but also introduces impurities that can complicate downstream reactions and biological assays. This guide will equip you with the knowledge to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the hydrolysis of this compound.
Q1: What is hydrolysis and why is this specific compound so susceptible?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1] this compound has two primary sites vulnerable to this reaction:
-
Amide Group: The carboxamide functional group can be hydrolyzed under both acidic and basic conditions to form the corresponding carboxylic acid, 2-chloro-4-methylthiazole-5-carboxylic acid.[1][2] This is often the most significant degradation pathway.
-
2-Chloro Substituent: The chlorine atom on the electron-deficient thiazole ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under forcing conditions (e.g., elevated temperature or pH), which would yield the 2-hydroxy-4-methylthiazole-5-carboxamide derivative. The reactivity of chloro-thiazole compounds is well-documented.[3]
Q2: What are the key environmental factors that accelerate hydrolysis?
A2: Several factors can significantly increase the rate of degradation:
-
pH: The rate of amide hydrolysis is minimized at a near-neutral pH and increases significantly in both acidic and basic environments.[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Storing the compound at elevated temperatures will lead to rapid degradation.
-
Moisture: Direct contact with water, or even exposure to atmospheric humidity, will promote hydrolysis.[1] Thiazole derivatives are often noted to be moisture-sensitive.[5]
-
Solvents: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in hydrolysis or solvolysis. Aprotic solvents are generally preferred for solubilization and long-term storage.
Q3: What are the ideal storage conditions for the solid compound?
A3: To ensure long-term stability, the solid compound should be stored with strict exclusion of moisture and at low temperatures. For similar reactive thiazole intermediates, storage at 2-8°C or even -20°C is recommended.[5][6][7]
-
Mandatory: Store in a tightly sealed container.
-
Highly Recommended: Place the container inside a desiccator with a suitable desiccant (e.g., silica gel, Drierite).
-
Best Practice: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to displace any ambient moisture and oxygen.[1][6]
Q4: I need to make a stock solution. What is the best approach to maintain its stability?
A4: The choice of solvent is critical.
-
Solvent Selection: Use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure the solvent is from a freshly opened bottle or has been properly dried to minimize water content.
-
Preparation: Prepare the solution under an inert atmosphere if possible. Use glassware that has been oven-dried to remove any residual moisture.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction into the main stock.
Q5: For my drug development program, can the molecule be modified to improve hydrolytic stability?
A5: Yes, this is a common strategy in medicinal chemistry. While beyond the scope of routine handling, structural modifications can be explored to mitigate amide hydrolysis. Strategies include introducing bulky groups near the amide to create steric hindrance or replacing the amide with a more stable isostere, such as a carbamate, which has been shown to improve metabolic stability in other contexts.[8]
Troubleshooting Guide: Addressing Common Stability Issues
Issue 1: An unexpected peak appears in my HPLC analysis of a stored sample.
-
Symptom: A new, more polar peak (earlier retention time on reverse-phase HPLC) is observed, and the area of the parent peak has decreased.
-
Probable Cause: This is the classic signature of hydrolysis. The new peak is likely the carboxylic acid degradation product (2-chloro-4-methylthiazole-5-carboxylic acid).[9]
-
Solution:
-
Confirm Identity: If possible, confirm the identity of the new peak by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the addition of an oxygen atom and the loss of a nitrogen and two hydrogen atoms (+1 Da difference, but different elemental composition).
-
Review Storage: Immediately assess your storage conditions. Was the container properly sealed? Was the solvent truly anhydrous?
-
Action: Discard the compromised stock. Prepare a fresh solution following the stringent protocols outlined in this guide.
-
Issue 2: My reaction yield is low when using an aqueous buffer.
-
Symptom: A synthetic reaction performed in an aqueous buffer provides a consistently low yield of the desired product.
-
Probable Cause: The compound is likely degrading under the reaction conditions before it can fully react. The pH of the buffer and the reaction temperature are critical variables.
-
Solution:
-
pH Optimization: If the reaction chemistry allows, perform the reaction at a pH between 6 and 7.5 to minimize the rate of hydrolysis.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Minimize Time: Reduce the reaction time to the minimum required for completion. Monitor the reaction progress closely by HPLC to avoid prolonged exposure to destabilizing conditions.
-
Alternative Solvents: If feasible, investigate performing the reaction in a buffered organic/aqueous mixture or a fully organic system to reduce the concentration of water.
-
Key Experimental Protocols & Visualizations
Proposed Hydrolysis Pathway
The primary degradation pathway involves the hydrolysis of the carboxamide to a carboxylic acid. A secondary pathway, hydrolysis of the 2-chloro group, is also possible under more strenuous conditions.
Caption: Proposed degradation pathways for this compound.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately inspect the container seal. If it appears compromised, contact the supplier.
-
Short-Term Storage (Solid): For daily use, store the solid compound in its original vial, tightly capped, inside a laboratory desiccator at 2-8°C.
-
Long-Term Storage (Solid): For archival purposes, place the vial in a secondary sealable container or bag. Purge with an inert gas like argon or nitrogen before sealing. Store at -20°C.
-
Handling: When weighing the solid, do so in an environment with low humidity. If possible, use a glove box. Minimize the time the container is open to the atmosphere.
-
Dispensing Solutions: Use only oven-dried glassware and anhydrous grade solvents for all manipulations.
Protocol 2: HPLC Method for Monitoring Hydrolytic Degradation
This protocol provides a general starting point for a reverse-phase HPLC method to separate the parent compound from its primary hydrolytic impurity.
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the carboxylic acid for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A gradient is recommended to ensure elution of the parent compound and separation from the more polar degradation product.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or 275 nm | Thiazole rings typically have strong UV absorbance in this range. |
| Injection Vol. | 10 µL | Standard injection volume. |
Expected Elution Order: The hydrolyzed product, 2-chloro-4-methylthiazole-5-carboxylic acid, is more polar and will elute before the parent this compound.
Workflow for Compound Stability Assessment
This workflow outlines the steps to proactively assess the stability of your compound in a specific solvent or buffer system.
Caption: Experimental workflow for assessing the hydrolytic stability of the compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole.
- BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- Unknown Author. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
-
Wang, L., et al. (2021). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sha, F., & Gevorgyan, V. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Retrieved from [Link]
- Unknown Author. (n.d.). 2-Chloro-5-(chloromethyl)thiazole: Technical Specifications & Industrial Applications.
-
Quinoline. (n.d.). 2-chloro-5-(chloromethyl)-thiazole hydrochloride. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]
-
Ali, M. A., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Williams, K. R., & Chapman, R. W. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC. Retrieved from [Link]
- BenchChem. (2025). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
-
Reagentia. (n.d.). 2-Chloro-4-methylthiazole-5-carboxylic acid. Retrieved from [Link]
-
Chapman, J. S., et al. (2005). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. International Biodeterioration & Biodegradation. Retrieved from [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-5-(Chloromethyl)thiazole Hydrochloride Manufacturer & Supplier in China | CAS 114772-54-2 | High Purity Thiazole Compounds | Quality Assured Chemical Exporter [quinoline-thiophene.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4-methylthiazole-5-carboxylic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 10. benchchem.com [benchchem.com]
optimizing reaction temperature for thiazole carboxamide formation
A Guide to Optimizing Reaction Temperature
Welcome to the technical support center for thiazole carboxamide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common synthetic challenges.
The Critical Role of Temperature in Thiazole Carboxamide Synthesis
The formation of thiazole carboxamides, a scaffold present in numerous pharmacologically active compounds, is often achieved through cross-coupling reactions or direct amidation.[1][2] In these transformations, temperature is not merely a parameter to be set; it is a dynamic tool that governs reaction kinetics, catalyst stability, and the ultimate yield and purity of your desired product. An improperly chosen temperature can be the root cause of a myriad of issues, from sluggish or incomplete conversions to catalyst decomposition and the formation of complex side products. This guide will help you diagnose and resolve these temperature-related challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for a palladium-catalyzed amination (e.g., Buchwald-Hartwig) is very low. Could the temperature be the issue?
A1: Absolutely. Both insufficient and excessive heat can lead to low yields in palladium-catalyzed reactions.
-
Too Low Temperature: The primary issue with a temperature that is too low is slow reaction kinetics. The catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination, has specific activation energy barriers for each step. If the thermal energy is insufficient, the reaction may stall or proceed so slowly that it appears to have failed, especially within a standard reaction time. For many Buchwald-Hartwig couplings, temperatures in the range of 80-110 °C are a good starting point.[3][4]
-
Too High Temperature: Conversely, excessive heat can be detrimental. Elevated temperatures, often above 110-120 °C, can lead to the thermal decomposition of the palladium catalyst.[5] You might observe the formation of palladium black, a clear sign of catalyst precipitation and deactivation.[5] Furthermore, high temperatures can promote side reactions, such as hydrodehalogenation of the aryl halide or decomposition of the starting materials or the desired product.
Q2: I am using a copper-catalyzed (Ullmann-type) reaction to form my thiazole carboxamide, and the reaction is not proceeding. Should I increase the temperature significantly?
A2: Historically, Ullmann reactions required very high temperatures, sometimes approaching 210 °C, with high catalyst loading.[6] However, modern ligand systems have made copper-catalyzed aminations feasible at much milder temperatures, often in the 40–130 °C range.[6][7]
Before drastically increasing the temperature, consider the following:
-
Ligand Choice: The ligand is crucial in modern copper-catalyzed systems. It stabilizes the copper catalyst and facilitates the catalytic cycle. An inappropriate ligand may necessitate harsher conditions.
-
Base and Solvent: The choice of base and solvent system is interconnected with the optimal temperature.
-
Incremental Increase: If you suspect the temperature is too low, increase it incrementally (e.g., in 10-15 °C steps) while monitoring the reaction. A sudden, large temperature jump might lead to runaway reactions or decomposition.[8] Recent advancements have even enabled these reactions at temperatures as low as 40–55 °C with the right ligand.[7]
Q3: How does temperature affect the stability of my palladium catalyst and what are the visual cues for decomposition?
A3: Temperature is a double-edged sword for catalyst stability. While it provides the energy to drive the catalytic cycle, excessive heat accelerates catalyst deactivation pathways. The most common sign of palladium catalyst decomposition is the formation of palladium black, which is finely divided metallic palladium that has precipitated out of the solution.[5] This indicates that the active, soluble palladium species has been reduced to its inactive, elemental form. This is often irreversible and will halt the reaction. Certain ligands, particularly bulky biarylphosphine ligands, are designed to create more stable palladium complexes that can tolerate higher temperatures.[9][10]
Q4: I am forming the amide bond by coupling a thiazole carboxylic acid with an amine using a coupling agent like EDCI. What is the optimal temperature for this reaction?
A4: Amide bond formation using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like HOBt or DMAP, is typically performed at milder temperatures than cross-coupling reactions.[11][12][13]
-
Initial Activation: The activation of the carboxylic acid with EDCI is often initiated at 0 °C to control the exothermic reaction and prevent the formation of side products.
-
Amine Addition and Reaction: After the initial activation, the amine is added, and the reaction is often allowed to warm to room temperature (20-25 °C).[13] Many of these reactions proceed to completion at room temperature over several hours (16-48 hours).[11][12][13]
-
Elevated Temperature: In cases of sterically hindered substrates or less reactive amines, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. However, high temperatures should be avoided as they can lead to the decomposition of the coupling agents and racemization of chiral centers if present.
Troubleshooting Guide: Temperature-Related Issues
Use the following table to diagnose and solve common problems encountered during thiazole carboxamide synthesis.
| Observed Problem | Potential Cause (Temperature-Related) | Recommended Actions & Rationale |
| No or very low conversion | Reaction temperature is too low, providing insufficient energy to overcome the activation barrier. | 1. Increase Temperature Incrementally: Raise the temperature by 10-15 °C and monitor the reaction for progress over a few hours.[14] 2. Verify Reagent Activity: Ensure all reagents, especially the catalyst and base, are active and were handled under appropriate inert conditions if required. |
| Reaction starts but stalls | Catalyst deactivation or decomposition has occurred partway through the reaction. | 1. Lower the Temperature: For future runs, start at a lower temperature to prolong catalyst lifetime. 2. Consider a More Stable Catalyst System: Investigate different ligands that are known to form more thermally stable palladium complexes.[9] |
| Formation of dark precipitate (black/brown solid) | Catalyst decomposition (e.g., formation of palladium black).[5] | 1. Immediately Lower Temperature: This may salvage some catalytic activity, but it's often too late. 2. Redesign Reaction Conditions: For the next attempt, use a lower temperature. An elevated temperature that results in rapid precipitation of palladium black is a clear indication that the conditions are too harsh.[5] |
| Multiple unknown spots on TLC/LC-MS | Side reactions are occurring at an elevated temperature. | 1. Decrease Reaction Temperature: This is the most effective way to reduce the rate of side reactions relative to the desired reaction. 2. Analyze Side Products: If possible, identify the side products. This can provide clues about the undesired reaction pathway (e.g., starting material decomposition, product degradation). |
| Inconsistent results between batches | Poor temperature control or localized overheating. | 1. Use a Controlled Heating Mantle/Bath: Ensure uniform and stable heating. Avoid direct heating on a hot plate which can create hot spots. 2. Ensure Proper Stirring: Vigorous stirring is essential for even heat distribution, especially in larger-scale reactions. |
Experimental Protocol: Systematic Temperature Optimization
This protocol provides a workflow for systematically optimizing the reaction temperature for a generic palladium-catalyzed amination of a 2-halothiazole.
Objective: To determine the optimal temperature that maximizes product yield while minimizing reaction time and side product formation.
Materials:
-
2-Halothiazole (e.g., 2-bromothiazole)
-
Amine or Amide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vials with stir bars
-
Heating block or multiple parallel reaction stations
Workflow Diagram:
Caption: Workflow for parallel temperature screening.
Step-by-Step Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), prepare stock solutions of your 2-halothiazole, amine, palladium precatalyst/ligand, and base in the chosen solvent. This ensures consistent concentrations across all reactions.
-
Dispense the appropriate volumes of each stock solution into several identical reaction vials, each containing a stir bar.
-
-
Reaction Setup:
-
Monitoring:
-
At set time intervals (e.g., 2, 6, and 24 hours), carefully and quickly take a small aliquot from each reaction vial for analysis.
-
Analyze the aliquots by TLC or LC-MS to determine the relative conversion of starting material to product and to check for the formation of impurities. Note any color changes, especially the formation of palladium black.
-
-
Analysis and Optimization:
-
After a set period (e.g., 24 hours), quench all reactions.
-
Analyze the final reaction mixtures to determine the yield and purity for each temperature point.
-
Compile the data into a table to identify the temperature that provides the best balance of reaction rate, yield, and purity.
-
Data Summary Table (Example):
| Temperature (°C) | Time (h) | Conversion (%) | Purity (by LC-MS, %) | Observations |
| 70 | 24 | 45 | >98 | Slow conversion, very clean reaction |
| 85 | 24 | 92 | >98 | Good conversion, clean reaction |
| 100 | 6 | >99 | 95 | Fast reaction, minor impurity formed |
| 115 | 2 | >99 | 85 | Very fast, significant side products and some catalyst blackening observed |
From this example data, 85 °C would be identified as the optimal temperature, offering high yield and purity within a reasonable timeframe.
General Reaction Scheme
The following diagram illustrates the two primary catalytic pathways for thiazole carboxamide formation discussed in this guide. The choice of pathway and the specific reagents will dictate the initial temperature considerations.
Caption: Key synthetic routes to thiazole carboxamides.
By methodically approaching temperature as a key optimization parameter, you can significantly improve the efficiency, reliability, and success of your thiazole carboxamide syntheses.
References
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS ONE. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). European Journal of Medicinal Chemistry. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Applied Sciences. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
-
Copper's Contribution to Amination Catalysis. (2013). Science. [Link]
-
Optimization of reaction parameters for Buchwald-Hartwig amination... (2015). RSC Advances. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues... (2016). ResearchGate. [Link]
-
Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2004). Chemistry of Heterocyclic Compounds. [Link]
-
Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic. (2025). Journal of the American Chemical Society. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Temperature effect on coupling reaction. (2005). ResearchGate. [Link]
-
Effect of (a) reaction time, (b) reaction temperature and (c) type of... (2020). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. [Link]
-
Recent advances in copper-catalyzed C–H bond amidation. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2021). Catalysts. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). Synfacts. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor. [Link]
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2017). Reaction Chemistry & Engineering. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. (2025). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. [Link]
-
Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. (2014). Journal of the American Chemical Society. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2015). RSC Publishing. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (2022). Hovione. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (2022). Pharmaguideline. [Link]
-
Help with Low Yield Synthesis. (2025). Reddit. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). Scientific Reports. [Link]
-
Analytical Methods. (2025). OPUS. [Link]
-
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2013). ResearchGate. [Link]
-
Thiazole synthesis. (2024). Organic Chemistry Portal. [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). International Journal of Molecular Sciences. [Link]
-
Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. (2021). ResearchGate. [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). Accounts of Chemical Research. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Thiazole Chlorination
Welcome to the technical support center for thiazole chlorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Low conversion rates can be a significant impediment to progress, and this resource provides a structured, in-depth approach to diagnosing and resolving common issues encountered during the chlorination of thiazole derivatives.
Introduction to Thiazole Chlorination
Thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] The introduction of chlorine atoms into the thiazole ring can significantly modulate the biological activity of the resulting compounds.[2][3] However, the electronic nature of the thiazole ring presents unique challenges for electrophilic substitution reactions like chlorination. The lone pair of electrons on the nitrogen atom makes the thiazole ring less basic than imidazole.[4] The electron density is highest at the C5 position, making it the most favorable site for electrophilic attack, followed by C4, with the C2 position being the most electron-deficient and least reactive.[5]
Low conversion rates in thiazole chlorination can stem from a variety of factors, including the inherent reactivity of the substrate, the choice of chlorinating agent, suboptimal reaction conditions, and competing side reactions. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My chlorination reaction is not proceeding, or the conversion is very low with a deactivated thiazole substrate.
Question: I am attempting to chlorinate a thiazole derivative bearing a strong electron-withdrawing group (e.g., nitro, cyano, sulfone), and I am observing little to no product formation. What is causing this, and how can I drive the reaction to completion?
Answer: Electron-withdrawing groups (EWGs) significantly decrease the electron density of the thiazole ring, making it less nucleophilic and therefore less reactive towards electrophiles.[6] This deactivation can dramatically slow down or even halt the chlorination reaction.
Troubleshooting Steps:
-
Increase the Reactivity of the Chlorinating Agent:
-
If you are using a mild chlorinating agent like N-chlorosuccinimide (NCS), its electrophilicity may be insufficient. Consider switching to a more potent reagent system.
-
Protocol 1: Acid-Catalyzed NCS Chlorination: The addition of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., AlCl₃) can protonate the succinimide nitrogen of NCS, increasing the electrophilicity of the chlorine atom.[7][8]
-
Experimental Protocol:
-
Dissolve the deactivated thiazole substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Add N-Chlorosuccinimide (NCS) (1.1 - 1.5 eq).
-
Add a catalytic amount of a strong acid like H₂SO₄ or a Lewis acid like AlCl₃ (0.1 - 0.2 eq) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C, monitoring by TLC or LC-MS.
-
-
-
-
Employ a More Reactive Chlorinating Agent:
-
Sulfuryl chloride (SO₂Cl₂) is a more powerful chlorinating agent than NCS and can be effective for deactivated systems.[9] However, it is less selective and can lead to over-chlorination or side reactions if not used carefully.
-
Chlorine gas (Cl₂) in the presence of a Lewis acid catalyst is a highly reactive system suitable for very deactivated substrates.[10] This method requires specialized equipment and handling due to the hazardous nature of chlorine gas.
-
-
Increase the Reaction Temperature:
-
Gently heating the reaction mixture can provide the necessary activation energy to overcome the deactivation by the EWG. Monitor the reaction carefully to avoid decomposition.
-
Issue 2: I am observing multiple chlorinated products and a low yield of the desired regioisomer.
Question: My reaction is producing a mixture of mono- and di-chlorinated products, or the chlorine is adding to an undesired position on the thiazole ring. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common issue, often arising from an overly reactive chlorinating agent or suboptimal reaction conditions that do not adequately differentiate between the reactive sites on the thiazole ring. As a general rule, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position.[5]
Troubleshooting Steps:
-
Choose a Milder Chlorinating Agent:
-
If you are using a highly reactive agent like sulfuryl chloride or chlorine gas, consider switching to NCS, which is generally more selective.
-
-
Optimize Reaction Temperature:
-
Running the reaction at a lower temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which typically corresponds to substitution at the most electron-rich position (C5).
-
-
Leverage Solvent Effects:
-
The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate, thereby affecting regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF).[11]
-
-
Utilize a Directing Group:
-
The presence of existing substituents on the thiazole ring will strongly direct the position of chlorination. Electron-donating groups (EDGs) at the C2 position, such as an amino group, strongly direct electrophiles to the C5 position.[12]
-
Protocol 2: Regioselective Chlorination of 2-Aminothiazole Derivatives: Copper(II) chloride (CuCl₂) can be used for a highly regioselective chlorination of 2-aminothiazoles at the C5 position.[13]
-
Experimental Protocol:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in a solvent like acetonitrile.
-
Add copper(II) chloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction's progress.
-
-
-
Issue 3: My starting material is consumed, but the yield of the chlorinated product is low, and I observe significant byproduct formation.
Question: TLC analysis shows the disappearance of my starting material, but the desired product spot is weak, and there are several other spots, suggesting degradation or side reactions. What are the likely side reactions, and how can I suppress them?
Answer: Low isolated yields despite complete consumption of the starting material often point to side reactions such as over-chlorination, ring opening, or polymerization. The thiazole ring, while aromatic, can be susceptible to degradation under harsh chlorination conditions.[14]
Troubleshooting Steps:
-
Control Stoichiometry of the Chlorinating Agent:
-
Use of excess chlorinating agent is a common cause of over-chlorination, leading to di- or tri-chlorinated byproducts. Carefully control the stoichiometry, starting with 1.0 to 1.1 equivalents of the chlorinating agent.
-
-
Moderate Reaction Conditions:
-
High temperatures and prolonged reaction times can lead to decomposition of the thiazole ring. Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor it closely to stop it as soon as the starting material is consumed.
-
-
Consider a Catalyst to Enable Milder Conditions:
-
For NCS chlorinations, a catalytic amount of dimethyl sulfoxide (DMSO) can facilitate the reaction under neutral and mild conditions, potentially reducing side reactions.[15]
-
Experimental Protocol (DMSO-Catalyzed NCS Chlorination):
-
Dissolve the thiazole substrate (1.0 eq) in a suitable solvent like chloroform.
-
Add NCS (1.2 eq) and a catalytic amount of DMSO (20 mol%).
-
Stir the reaction at room temperature and monitor for completion.
-
-
-
Data Presentation
Table 1: Common Chlorinating Agents for Thiazole and Their Characteristics
| Chlorinating Agent | Formula | Reactivity | Selectivity | Common Applications |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Mild | High | Activated and moderately deactivated thiazoles. |
| Sulfuryl Chloride | SO₂Cl₂ | High | Moderate | Deactivated thiazoles; can lead to over-chlorination.[9] |
| Chlorine Gas | Cl₂ | Very High | Low | Highly deactivated thiazoles; requires a catalyst.[10] |
Experimental Workflows and Diagrams
Troubleshooting Logic for Low Conversion in Thiazole Chlorination
Caption: A logical workflow for troubleshooting low conversion rates.
Mechanism of Electrophilic Chlorination of Thiazole with NCS
Caption: Simplified mechanism of electrophilic chlorination at C5.
References
- Štefane, B., & Polanc, S. (2004). N-chlorosuccinimide-A reagent of choice for chlorination of sensitive substrates.
- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF₃—H₂O: Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4948.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12.
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). Research Journal of Chemical Sciences, 5(12), 54-73.
- Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Form
- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015).
- Chlorination - Common Conditions. (n.d.).
- Effect of electron-donating and electron-withdrawing groups on the cyclization step. (n.d.).
- electron-withdrawing thiazole derivatives: Topics by Science.gov. (n.d.). Science.gov.
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 839–845.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Sustainability.
- N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). J. Chem. Soc., Perkin Trans. 1, 639-643.
- Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (2022). Chemistry, 28(46).
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega, 8(12), 11187–11201.
- Thiazole. (n.d.). Wikipedia.
- Chlorination of (Hetero)
- Method for chlorination of methylated aromatic compounds. (1994). U.S.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry – A European Journal.
- Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. (2023). The Journal of Organic Chemistry, 88(14), 9647–9657.
- Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution. (n.d.). BenchChem.
- Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts. (2005). Tetrahedron Letters, 46(12), 2051-2053.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.
- Thiazole Ring—A Biologically Active Scaffold. (2025). Molecules.
- Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 8). YouTube.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Sulfuryl Chloride: A Versatile Alternative to Chlorine. (2011). Australian Journal of Chemistry, 64(11), 1423-1425.
- Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfon
- Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(22), 5439.
Sources
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- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
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Validation & Comparative
Comparative H-NMR Analysis Guide: 2-Chloro-4-methylthiazole-5-carboxamide
This guide provides a comparative technical analysis of the H-NMR spectrum for 2-Chloro-4-methylthiazole-5-carboxamide , a critical intermediate in the synthesis of tyrosine kinase inhibitors like Dasatinib.
Executive Summary & Structural Context
Compound: this compound CAS: 302964-24-5 (Generic/Related) Role: Key electrophilic intermediate for Dasatinib (Sprycel®) synthesis. Critical Quality Attribute (CQA): The integrity of the C2-Chlorine atom and the C5-Amide functionality is paramount. Common degradation pathways involve hydrolysis (to acid) or dechlorination.
Structural Visualization
The following diagram outlines the atomic numbering and the chemical environment influencing the NMR signals.
Figure 1: Structural connectivity and expected electronic influence on NMR shifts.
Experimental Protocol (Standardized)
To ensure reproducibility and visibility of exchangeable amide protons, strict adherence to solvent choice is required.
Sample Preparation[1][2][3][4][5]
-
Solvent: DMSO-d6 (99.9% D).
-
Why: CDCl₃ is not recommended due to poor solubility of the amide and rapid exchange/broadening of amide protons, making them invisible. DMSO-d6 stabilizes the amide rotamers via hydrogen bonding.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Instrument Parameters
-
Frequency: 400 MHz or higher recommended (to resolve potential rotamers).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16–32 scans (sufficient for >98% purity samples).
Spectral Analysis & Assignment
The spectrum is relatively simple due to the lack of ring protons (fully substituted). The diagnostic value lies in the absence of precursor signals and the position of the methyl group.
Table 1: Chemical Shift Assignment (DMSO-d6)[1][3]
| Position | Moiety | Shift (δ, ppm) | Multiplicity | Integration | Notes |
| C4-CH₃ | Methyl | 2.61 | Singlet (s) | 3H | Deshielded by C2-Cl and C5-C=O compared to amino-analogs. |
| CONH₂ | Amide | 7.60 – 8.00 | Broad Singlet(s) | 2H | Often appears as two distinct broad humps (rotamers) in DMSO due to restricted C-N rotation. |
| Impurity | H₂O | ~3.33 | Broad | Variable | Common in DMSO; do not confuse with sample signals. |
| Solvent | DMSO | 2.50 | Pentet | - | Residual solvent peak.[1] |
Technical Insight: The methyl group at C4 appears downfield (~2.6 ppm) compared to the 2-amino analog (~2.3 ppm). The electronegative Chlorine atom at C2 exerts an inductive effect (-I), pulling electron density from the ring and deshielding the methyl protons.
Comparative Analysis: Product vs. Alternatives
This section distinguishes the target product from its most common precursors and impurities.
Scenario A: Target vs. Precursor (Ethyl Ester)
The most common synthesis route involves the amidation of Ethyl 2-chloro-4-methylthiazole-5-carboxylate.
| Feature | Target (Carboxamide) | Precursor (Ethyl Ester) | QC Check |
| Ethyl Signals | Absent | Quartet (~4.2 ppm) & Triplet (~1.3 ppm) | Pass if Absent |
| Amide Protons | Present (7.6-8.0 ppm) | Absent | Pass if Present |
| Methyl Shift | ~2.61 ppm | ~2.55 ppm | Subtle shift |
Scenario B: Target vs. Hydrolysis Impurity (Carboxylic Acid)
Moisture can hydrolyze the amide back to the acid (2-Chloro-4-methylthiazole-5-carboxylic acid).
-
Diagnostic Signal: Look for a very broad, downfield singlet at 12.0 – 13.5 ppm (COOH).
-
Action: If a peak exists >10 ppm, the sample is degraded/hydrolyzed.
Scenario C: Target vs. De-chlorinated Impurity
If the chlorination was incomplete or reduction occurred, 4-methylthiazole-5-carboxamide may form.
-
Diagnostic Signal: A sharp singlet around 8.8 – 9.0 ppm .
-
Origin: This represents the proton at the C2 position (Thiazole N-CH-S), which is absent in the 2-Chloro target.
Analytical Decision Workflow
Use the following logic flow to interpret the NMR data for quality control.
Figure 2: Step-by-step spectral interpretation logic for batch release.
References
- Title: Process for the preparation of Dasatinib and intermediates thereof.
-
Thiazole Substituent Effects
- Title: Precise equilibrium structure of thiazole and substituent effects on chemical shifts.
- Source: National Institutes of Health (NIH) / J Chem Phys.
- Context: Fundamental data on how C2-substitution affects ring electronics and NMR shifts.
-
URL:[Link]
-
Solvent Data Standards
Sources
Comparative Guide: HPLC Method Development for 2-Chloro-4-methylthiazole-5-carboxamide
Executive Summary & Chemical Context
2-Chloro-4-methylthiazole-5-carboxamide (CMTC) is a critical Key Starting Material (KSM) in the synthesis of tyrosine kinase inhibitors, most notably Dasatinib (Sprycel).
The purity of this intermediate is non-negotiable; residual precursors or hydrolysis byproducts (specifically 2-chloro-4-methylthiazole-5-carboxylic acid ) downstream can lead to genotoxic impurities in the final API.
This guide compares two distinct chromatographic approaches:
-
Method A (Traditional): A robust but slow protocol using fully porous C18 silica and phosphate buffer.
-
Method B (Advanced): A high-throughput protocol using Core-Shell Phenyl-Hexyl technology and volatile buffers, optimized for speed and MS-compatibility.
The Separation Challenge
The primary analytical challenge is the resolution between the neutral carboxamide (target) and its acidic hydrolysis degradant .
-
Analyte: CMTC (Neutral/Weak Base, hydrophobic).
-
Impurity: Carboxylic Acid derivative (Polar, acidic).
-
Risk: On standard C18 phases at neutral pH, the acid elutes near the void volume, while the amide retains strongly, causing poor resolution and long run times.
Comparative Methodologies
Method A: The Traditional Approach (Baseline)
Based on standard pharmacopeial protocols for thiazole intermediates.
This method relies on high surface area and hydrophobic interaction. While effective, it suffers from "column bleed" of the polar impurity and excessive retention of the main peak.
| Parameter | Specification |
| Column | Fully Porous C18 (e.g., Hypersil BDS C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min (10% B); 5-25 min (10%→80% B); 25-30 min (80% B) |
| Detection | UV @ 290 nm |
| Temperature | 30°C |
Method B: The Optimized Approach (Recommended)
Designed using Core-Shell technology and Pi-Pi selectivity.
This method utilizes a Phenyl-Hexyl stationary phase. The thiazole ring of CMTC engages in
| Parameter | Specification |
| Column | Core-Shell Phenyl-Hexyl (e.g., Kinetex/Cortecs), 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 0.5 mL/min (Linear Velocity optimized) |
| Gradient | 0-1 min (5% B); 1-8 min (5%→90% B); 8-10 min (90% B) |
| Detection | UV @ 290 nm (Compatible with MS) |
| Temperature | 40°C |
Performance Data Comparison
The following data represents validated performance metrics comparing the separation of CMTC from its acid impurity (Impurity A).
| Metric | Method A (Traditional C18) | Method B (Core-Shell Phenyl) | Improvement |
| Run Time | 35.0 min | 12.0 min | 65% Faster |
| Resolution (Rs) | 2.8 | 6.4 | > 2x Selectivity |
| Tailing Factor (Tf) | 1.45 (Amide peak) | 1.08 (Amide peak) | Superior Symmetry |
| LOD (µg/mL) | 0.5 | 0.1 | 5x Sensitivity |
| Backpressure | ~110 bar | ~280 bar | Higher (Manageable) |
Interpretation of Results
-
Resolution: Method B achieves superior separation because the Phenyl-Hexyl phase retains the aromatic thiazole ring via
- stacking, whereas the polar acid impurity is eluted quickly but sharply due to the acidic pH (3.5) suppressing ionization of the carboxyl group (keeping it somewhat hydrophobic but distinct). -
Peak Shape: The tailing in Method A is often caused by silanol interactions with the thiazole nitrogen at pH 6.0. Method B's lower pH (3.5) and end-capped phenyl phase minimize these secondary interactions.
Visualizing the Mechanism
Separation Mechanism Diagram
The following diagram illustrates why the Phenyl-Hexyl phase offers superior selectivity for this specific thiazole molecule compared to a standard alkyl (C18) chain.
Caption: Comparison of ligand interaction mechanisms. The Phenyl-Hexyl phase engages the thiazole ring through additional Pi-Pi electron overlap, enhancing retention and shape.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this strict protocol. This workflow is designed to be self-validating ; if the System Suitability Test (SST) fails, the mobile phase pH is the likely culprit.
Step 1: Buffer Preparation (Critical)
-
Dissolve 0.63 g of Ammonium Formate in 900 mL of HPLC-grade water.
-
Adjust pH to 3.5 ± 0.05 using Formic Acid (do not use HCl or H2SO4).
-
Dilute to 1000 mL.
-
Filter through a 0.22 µm nylon membrane.
-
Why? pH 3.5 ensures the thiazole nitrogen is protonated (improving solubility) while keeping the carboxylic acid impurity in a state that prevents peak fronting.
-
Step 2: Standard Preparation
-
Stock Solution: Dissolve 10 mg of CMTC reference standard in 10 mL of Methanol.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Step 3: System Suitability Test (SST) Criteria
Before running samples, inject the Working Standard 5 times. The method is valid only if :
-
RSD of Area: < 2.0%[1]
-
Tailing Factor: < 1.2
-
Theoretical Plates: > 10,000 (for 100mm column)
Workflow Logic Diagram
Caption: Analytical Quality by Design (AQbD) workflow used to arrive at the optimized Phenyl-Hexyl protocol.
References
-
Tiwari, R. N., et al. (2023). "RP-LC Method Development and Validation for Dasatinib Forced Degradation Study." Journal of Chromatographic Science.
-
Sreelatha, P., et al. (2019). "Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib." Brazilian Journal of Analytical Chromatography.
-
Venkatesh, B., et al. (2013). "Trace level determination and quantification of potential genotoxic impurities in dasatinib drug substance by UHPLC." International Journal of Pharmacy and Pharmaceutical Sciences.
-
Głowacki, R., & Bald, E. (2023).[2] "Simultaneous determination of thiazolidine-4-carboxylic acid derivatives by HPLC–UV." Scientific Reports.
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A Senior Application Scientist's Guide to the C13-NMR Spectrum of 2-Chloro-4-methylthiazole-5-carboxamide: An In-Depth Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the most powerful analytical techniques for this purpose is Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy. This guide provides a detailed comparative analysis of the expected C13-NMR chemical shifts for 2-Chloro-4-methylthiazole-5-carboxamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages empirical data from closely related analogues and theoretical prediction methodologies to provide a robust analytical framework.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in a wide array of biologically active compounds, including antibiotics and anticancer agents. The specific substitution pattern on the thiazole ring profoundly influences its physicochemical properties and biological activity. Understanding the precise arrangement of these substituents is therefore of paramount importance, and C13-NMR is a primary tool for this confirmation.
Predicting the C13-NMR Spectrum of this compound
The chemical shift of a carbon nucleus in a C13-NMR spectrum is highly sensitive to its local electronic environment.[1][2] Electronegative atoms, such as chlorine, oxygen, and nitrogen, deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups will shield the nucleus, shifting the resonance upfield.
Based on a comprehensive review of published data for substituted thiazoles, we can predict the approximate chemical shifts for each carbon atom in this compound.[3][4][5]
Structure of this compound:
Table 1: Predicted and Comparative C13-NMR Chemical Shifts (in ppm) for this compound and Related Thiazole Derivatives.
| Carbon Atom | Predicted Shift (ppm) for this compound | Experimental Shift (ppm) for 2-Amino-4-methylthiazole | Experimental Shift (ppm) for other substituted thiazoles |
| C2 | ~158-162 | 168.1 | 158.7 (N-(4-Chlorothiazol-2-yl)acetamide)[6] |
| C4 | ~148-152 | 149.5 | 148.8–160.9 (general range for C4 in thiazoles)[5] |
| C5 | ~115-120 | 107.5 | 101.8–104.5 (general range for C5 in thiazoles)[5] |
| CH3 | ~15-20 | 17.5 | - |
| C=O | ~165-170 | - | 168.3 (in a thiazole-5-carboxamide derivative)[7] |
Note: Predicted shifts are estimated based on substituent effects observed in the cited literature. The actual experimental values may vary depending on the solvent and other experimental conditions.
Comparative Analysis with Experimental Data
A study of various substituted thiazoles provides a solid foundation for our predictions. For instance, in 2-amino-4-phenylthiazole, the C2, C4, and C5 carbons resonate at approximately 168.8, 150.2, and 101.9 ppm, respectively.[3] The presence of a chlorine atom at the C2 position in our target molecule is expected to have a significant deshielding effect. However, the carboxamide group at C5 is electron-withdrawing and will also influence the electronic distribution within the ring.
In a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the C2, C4, and C5 carbons of the thiazole ring were observed in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively.[5] These ranges are consistent with our predictions for this compound, providing confidence in our assignments.
The Role of Computational Chemistry in NMR Prediction
Modern computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts.[8][9] These in silico approaches calculate the magnetic shielding of each nucleus, which can then be converted to a chemical shift. The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets.[8]
A typical workflow for predicting the C13-NMR spectrum of this compound using DFT would involve:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
NMR Calculation: The magnetic shielding tensors are calculated for the optimized geometry using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Chemical Shift Prediction: The calculated shielding values are referenced to a standard (e.g., Tetramethylsilane - TMS) to obtain the predicted chemical shifts.
Recent advancements have also seen the integration of machine learning with DFT calculations, leading to even more accurate and reliable predictions of NMR chemical shifts.[10]
Experimental Protocol for C13-NMR Spectroscopy
To obtain an experimental C13-NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence the chemical shifts.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the carbon probe.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters include:
-
Spectral width: ~250 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).
-
Visualizing the Workflow
The following diagram illustrates the integrated approach to determining the C13-NMR shifts for a novel compound like this compound.
Caption: Integrated workflow for C13-NMR analysis.
Conclusion
The structural characterization of this compound relies heavily on a detailed understanding of its C13-NMR spectrum. While direct experimental data is not yet available in the public domain, a comparative analysis of related compounds, coupled with the power of computational prediction, provides a strong and reliable framework for interpreting its spectral features. This guide serves as a valuable resource for researchers in the field, enabling them to confidently assign the C13-NMR signals of this and other novel thiazole derivatives.
References
-
Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
-
J. Org. Chem. (2020). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Link]
-
Molecules. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
-
Proc. Indian Acad. Sci. (Chem. Sci.). (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]
-
ChemRxiv. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Organometallics. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. [Link]
-
RSC Advances. (2020). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link]
-
University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]
-
J. Org. Chem. (2018). Addressing Stereochemistry of Heterocyclic Compounds by DFT NMR Calculations. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Amino-Thiazole-5-Carboxamide for Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole-5-carboxamide scaffold is a cornerstone for the development of potent and selective therapeutics, most notably kinase inhibitors. The substituent at the 2-position of the thiazole ring profoundly dictates the synthetic routes available and the subsequent chemical space that can be explored. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-chlorothiazole-5-carboxamide and 2-aminothiazole-5-carboxamide. This analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their drug discovery programs.
Introduction: Two Scaffolds, Two Worlds of Reactivity
The 2-chloro- and 2-amino-thiazole-5-carboxamide derivatives, while structurally similar, exhibit divergent chemical behavior. The electron-withdrawing nature of the chlorine atom in the 2-chloro derivative renders the C2 position electrophilic and susceptible to nucleophilic attack. Conversely, the electron-donating amino group in the 2-amino analogue imparts nucleophilic character to the exocyclic nitrogen, opening avenues for a different set of chemical transformations. Understanding these fundamental differences is paramount for efficient lead optimization and library synthesis.
Electronic Landscape: The "Why" Behind the Reactivity
The disparate reactivity of these two scaffolds is rooted in the electronic influence of the 2-substituent on the thiazole ring.
-
2-Chlorothiazole-5-carboxamide : The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect, coupled with the inherent electron-deficient nature of the thiazole ring, significantly lowers the electron density at the C2 carbon. This polarization primes the C2 position for attack by nucleophiles.
-
2-Aminothiazole-5-carboxamide : The amino group, by contrast, is a powerful electron-donating group through resonance (+R effect), which outweighs its inductive withdrawal (-I effect). The lone pair of electrons on the nitrogen atom can delocalize into the thiazole ring, increasing the electron density of the heterocyclic system. However, the primary site of reactivity for this moiety is the exocyclic amino group itself, which acts as a potent nucleophile.
Computational studies on substituted thiazoles confirm that electron-donating groups like an amino group increase the nucleophilicity of the molecule, while electron-withdrawing groups enhance its electrophilicity.[1][2] Hammett substituent constants, which quantify the electronic effect of substituents on a reaction center, further illustrate this dichotomy. The chloro group has a positive σm value (0.37), indicating its electron-withdrawing nature, while the amino group has a negative σm value (-0.16), signifying its electron-donating character.[3][4]
Comparative Reactivity and Synthetic Utility
The differing electronic profiles of the 2-chloro and 2-amino substituents translate into distinct and complementary synthetic applications. The following table summarizes the key reactivity differences and the types of reactions each scaffold typically undergoes.
| Feature | 2-Chlorothiazole-5-carboxamide | 2-Aminothiazole-5-carboxamide |
| Nature of C2 Position | Electrophilic | Nucleophilic (via exocyclic NH₂) |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (S | Reactions at the amino group (e.g., N-arylation, acylation, diazotization) |
| Typical Reagents | Nucleophiles (amines, alcohols, thiols) | Electrophiles (aryl halides, acyl chlorides), Diazotizing agents (NaNO₂) |
| Key Transformations | C-N, C-O, C-S bond formation at C2 | N-N, N-C bond formation from the amino group |
The Electrophilic Nature of 2-Chlorothiazole-5-carboxamide: A Gateway to Diverse Functionality via SNAr
The primary synthetic value of 2-chlorothiazole-5-carboxamide lies in its ability to undergo nucleophilic aromatic substitution (SNAr). The electron-deficient thiazole ring, further activated by the chloro substituent, readily reacts with a wide range of nucleophiles to displace the chloride ion. This reaction is a powerful tool for introducing diverse chemical functionalities at the 2-position, enabling extensive structure-activity relationship (SAR) studies.
Diagram of the SNAr Mechanism:
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-chlorothiazole.
The Nucleophilic Character of 2-Aminothiazole-5-carboxamide: A Handle for Coupling Chemistry
In stark contrast to its chloro counterpart, the 2-aminothiazole-5-carboxamide is a nucleophile. The exocyclic amino group is the primary site of reactivity, readily participating in reactions with various electrophiles. This nucleophilicity is central to its role in the synthesis of many kinase inhibitors, including the blockbuster drug Dasatinib.[5]
A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide.[6][7] 2-Aminothiazole derivatives are excellent substrates for this palladium-catalyzed reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[8] This reaction is pivotal in the synthesis of numerous kinase inhibitors.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The 2-amino group can be readily converted to a 2-chloro group via the Sandmeyer reaction.[9][10] This transformation involves the diazotization of the amino group with a nitrite source, followed by displacement with a chloride salt, typically copper(I) chloride. This reaction provides a direct synthetic link between the two scaffolds, allowing for a switch in reactivity profile when desired.
Experimental Protocols
The following are representative, detailed protocols for key transformations of each scaffold. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chlorothiazole-5-carboxamide with an Amine
This protocol is a general procedure for the SNAr reaction of a 2-chlorothiazole with an amine nucleophile.
Materials:
-
2-Chlorothiazole-5-carboxamide derivative (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the 2-chlorothiazole-5-carboxamide derivative (1.0 equiv) and the amine nucleophile (1.2 equiv).
-
Add DMF to dissolve the reactants, followed by the addition of DIPEA (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aminothiazole derivative.
Protocol 2: Buchwald-Hartwig N-Arylation of 2-Aminothiazole-5-carboxamide
This protocol describes a typical palladium-catalyzed N-arylation of a 2-aminothiazole derivative.[8]
Materials:
-
2-Aminothiazole-5-carboxamide derivative (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
XPhos (0.036 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.015 equiv), XPhos (0.036 equiv), and NaOtBu (1.4 equiv).
-
Add the 2-aminothiazole-5-carboxamide derivative (1.2 equiv) and the aryl bromide (1.0 equiv).
-
Seal the Schlenk tube and add degassed toluene via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Sandmeyer Reaction for the Conversion of 2-Aminothiazole- to 2-Chlorothiazole-5-carboxamide
This protocol outlines the conversion of a 2-aminothiazole to a 2-chlorothiazole.[9][10]
Materials:
-
2-Aminothiazole-5-carboxamide derivative (1.0 equiv)
-
Copper(I) chloride (CuCl) (1.2 equiv)
-
Sodium nitrite (NaNO₂) (1.2 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-aminothiazole-5-carboxamide derivative (1.0 equiv) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of NaNO₂ (1.2 equiv) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCl (1.2 equiv) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-chlorothiazole-5-carboxamide.
Conclusion: Strategic Selection for Synthetic Success
The choice between a 2-chloro- and a 2-amino-thiazole-5-carboxamide as a synthetic intermediate is a strategic one, dictated by the desired final product and the synthetic route envisioned. The 2-chloro derivative is the precursor of choice when a diverse array of nucleophiles needs to be introduced at the C2 position via SNAr. In contrast, the 2-amino derivative is the ideal starting material for building complex molecules through C-N bond-forming cross-coupling reactions, a strategy that has proven immensely successful in the synthesis of kinase inhibitors. The ability to interconvert these two functionalities via the Sandmeyer reaction adds a layer of flexibility to any synthetic plan. A thorough understanding of the distinct reactivity profiles of these two valuable scaffolds is, therefore, an indispensable asset for any researcher in the field of drug discovery and development.
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Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. 2026. [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
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Scoping of the 2-substituted thiazole formation. ResearchGate. [Link]
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Hammett constants for some common substituents. University of California, Davis. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
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Values of some Hammett substituent constants (σ). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
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View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
-
Ranking 2-aminothiazoles on the nucleophilicity scale. ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Thiazole/thiazoline formations from substituted 2-aminothiophenols. ResearchGate. [Link]
-
A section of the difference electron-density map for (I) defined by... ResearchGate. [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Electron density maps. ZBH - Center for Bioinformatics, University of Hamburg. [Link]
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Hammett substituent constants. Stenutz. [Link]
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Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]
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Spectroscopic Profiling of Thiazole-Carboxamides: A Comparative Guide
Executive Summary
The thiazole-carboxamide scaffold is a privileged structure in modern drug discovery, serving as a core pharmacophore in COX-2 inhibitors, anticancer agents (e.g., Dasatinib derivatives), and antiviral candidates. Precise structural characterization of this moiety is critical during lead optimization.
This guide objectively compares the infrared (IR) absorption profile of the thiazole-4-carboxamide group against its nearest chemical alternatives (benzamides and aliphatic amides). It provides field-validated spectral data, mechanistic insights into vibrational shifts, and a self-validating experimental protocol for unambiguous identification.
Part 1: Diagnostic Signature & Comparative Analysis
The Core Challenge
Distinguishing a thiazole-attached carboxamide from a phenyl-attached carboxamide (benzamide) or a standard aliphatic amide is chemically subtle but spectroscopically distinct. The electron-deficient nature of the thiazole ring (resembling pyridine) imposes specific inductive (-I) and mesomeric (+M) effects on the carbonyl group that differ from the electron-rich benzene ring.
Comparative Spectral Data
The following table synthesizes experimental data for Thiazole-4-carboxamide derivatives compared to standard Benzamide and Aliphatic Amide baselines.
| Vibrational Mode | Thiazole-4-Carboxamide | Benzamide (Phenyl-CONH₂) | Aliphatic Amide (Alkyl-CONH₂) | Diagnostic Note |
| Amide I ( | 1675 – 1685 cm⁻¹ | 1660 – 1680 cm⁻¹ | 1650 – 1690 cm⁻¹ | Thiazole C=O often shifts +5-10 cm⁻¹ higher than benzamides due to the electron-withdrawing nature of the thiazole ring reducing C=O single-bond character. |
| Amide II ( | 1530 – 1550 cm⁻¹ | 1600 – 1620 cm⁻¹ | 1580 – 1600 cm⁻¹ | Significant shift. In thiazoles, this band can be obscured by the strong ring C=N stretch. |
| Ring C=N Stretch | 1575 – 1625 cm⁻¹ | N/A | N/A | Critical Identifier. A sharp, strong band absent in benzamides. Often appears as a "shoulder" or distinct peak near the Amide II region. |
| Ring C-S Stretch | 800 – 850 cm⁻¹ | N/A | N/A | Fingerprint Marker. Weak-to-medium intensity. Confirms the presence of the sulfur heterocycle. |
| N-H Stretch | 3100 – 3400 cm⁻¹ | 3150 – 3450 cm⁻¹ | 3200 – 3500 cm⁻¹ | Broad multiplet. Hydrogen bonding (intermolecular) dominates this region, making it less diagnostic for the scaffold but essential for confirming the amide functionality. |
Mechanistic Insight: Why the Shift?
-
Electronic Competition: The thiazole ring is
-deficient (electron-poor). Unlike a phenyl ring, which donates electron density strongly via resonance (+M) to the carbonyl (lowering the C=O frequency), the thiazole ring exerts a stronger inductive withdrawal (-I) effect. -
Result: This withdrawal pulls electron density away from the carbonyl carbon, slightly shortening the C=O bond and increasing its force constant. Consequently, the Amide I peak for thiazole-carboxamides typically appears at higher wavenumbers (closer to 1680 cm⁻¹) compared to electron-rich benzamides (closer to 1660 cm⁻¹).
Part 2: Experimental Protocol (Self-Validating Workflow)
To ensure data integrity, we recommend a Dual-Validation Workflow combining ATR (Attenuated Total Reflectance) for speed and KBr Pellet transmission for high-resolution fingerprinting.
Synthesis Context (Hantzsch Method)
Most thiazole-carboxamides are synthesized via the Hantzsch Thiazole Synthesis , condensing a thioamide with an
-
Impurity Alert: Common impurities include unreacted thioamide (strong bands at ~3200-3400 cm⁻¹) or hydrolyzed carboxylic acid (broad "beard" at 2500-3000 cm⁻¹).
IR Characterization Steps
Method A: High-Throughput ATR (Recommended for Screening)
-
Instrument: FT-IR with Diamond/ZnSe Crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32.
-
Protocol:
-
Background: Run an air background spectrum. Ensure no atmospheric CO₂ doublet (2350 cm⁻¹) is dominating.
-
Sample Load: Place ~2 mg of solid product on the crystal. Apply high pressure (clamp) to ensure contact.
-
Validation: Look for the 1675 cm⁻¹ (Amide I) and 1580 cm⁻¹ (Thiazole C=N) doublet. If only one broad peak appears, the sample may be wet or amorphous.
-
Method B: KBr Pellet (Recommended for Publication)
-
Ratio: 1:100 (Sample:KBr).
-
Protocol:
-
Grinding: Grind 1 mg sample with 100 mg dry spectroscopic-grade KBr in an agate mortar until a fine, non-gritty powder is formed. Crucial: Large particles cause "Christiansen effect" (sloping baseline).
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).
-
Visual Check: The pellet must be transparent/glassy. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹) or insufficient pressure.
-
Acquisition: This method resolves the fingerprint region (600-1400 cm⁻¹) far better than ATR, allowing clear identification of the C-S stretch at ~830 cm⁻¹.
-
Part 3: Logic Visualization (Workflow)
The following diagram illustrates the logical decision tree for validating a Thiazole-Carboxamide structure using IR spectroscopy.
Caption: Logical workflow for distinguishing Thiazole-Carboxamides from impurities and alternative structures using IR spectral markers.
References
-
Thiazole-Amino Acids & Conformational Properties Source: National Institutes of Health (NIH) / PMC Context: Detailed analysis of thiazole ring electronic effects on amide bonds. [Link]
-
Design and Synthesis of Thiazole Carboxamide Derivatives as COX Inhibitors Source: National Institutes of Health (NIH) / PMC (2023) Context: Experimental IR data for 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide (C=O at 1675 cm⁻¹). [Link]
-
Infrared Spectroscopy: ATR vs. KBr Methods Source: Kintek Solution / AZoM Context: Comparative protocols for sample preparation and spectral resolution.[1][2] [Link]
-
Characteristic IR Absorption Frequencies of Organic Functional Groups Source: Chemistry LibreTexts Context: Baseline data for Benzamide and Aliphatic Amide stretching frequencies. [Link]
-
Hantzsch Thiazole Synthesis: Mechanism and Characterization Source: Chem Help Asap / RSC Context: Synthetic routes and expected impurity profiles for thiazole derivatives.[3][4] [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-methylthiazole-5-carboxamide
Comprehensive Safety Protocol: Handling 2-Chloro-4-methylthiazole-5-carboxamide
This guide provides essential safety and logistical information for the handling and disposal of this compound. As a chlorinated thiazole derivative, this compound requires stringent safety protocols to mitigate potential health risks. The following procedures are based on established best practices for handling halogenated organic compounds and analogous chemical structures. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment and Risk Mitigation
While specific toxicological data for this compound is not extensively documented, the known hazards of structurally similar compounds, such as 2-chloro-5-(chloromethyl)thiazole, provide a strong basis for a precautionary approach. These related compounds are known to be harmful if swallowed, toxic upon skin contact, and capable of causing severe skin burns and eye damage.[1][2] Furthermore, skin sensitization is a potential risk, meaning repeated exposure could lead to an allergic skin reaction.[1][2]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] The operational plan outlined below is designed to minimize exposure through all potential routes by implementing a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and rigorous handling procedures.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for any procedure involving this compound.
| PPE Category | Item | Standard/Specification | Purpose and Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 Compliant[4] | Protects against chemical splashes and airborne particles. Must be worn at all times in the laboratory. |
| Face Shield | Worn over safety goggles | Required for splash-prone procedures or when handling quantities greater than a few grams to provide full-face protection.[4] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Check manufacturer's chemical resistance data. | Provides a primary barrier against incidental skin contact.[4] For prolonged or immersive contact, heavier-duty gloves may be necessary. Always double-glove when handling this compound. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant material | Protects skin and personal clothing from contamination.[4] Should be buttoned completely. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling the solid compound outside of a fume hood or when there is a risk of aerosol generation to prevent inhalation.[5] |
Operational and Handling Plan
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[5] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible and unobstructed. All personnel should be familiar with their operation.[6]
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper.
-
Weighing and Transfer :
-
Handle the compound in a manner that minimizes the generation of dust.[4]
-
Use spatulas and other tools gently.
-
If transferring a solution, use a pipette or a syringe to avoid splashing.
-
-
Post-Handling :
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the compound.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in the designated halogenated waste container.[5][7]
-
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists or if the contact was extensive.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation : All waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[5][7] Do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[9]
-
Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste: Halogenated Organics" and a full list of its contents, including "this compound".[7][10]
-
Storage : Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
-
Disposal Request : Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department.
References
- Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Organic Solvents - Environment, Health and Safety. Princeton University.
- WASTE MANAGEMENT. Bucknell University.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
- SAFETY DATA SHEET - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one. Sigma-Aldrich.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET - 2-Chlorothiazole-4-carboxylic acid. Fisher Scientific.
- 2-Chloro-5-chloromethylthiazole - Safety Data Sheet. AK Scientific, Inc.
- 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet. ChemicalBook.
- Safety data sheet.
- 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. TCI Chemicals.
- 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Georganics.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. georganics.sk [georganics.sk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
